molecular formula C18H20O5 B566232 Sequosempervirin B CAS No. 864719-17-5

Sequosempervirin B

Cat. No.: B566232
CAS No.: 864719-17-5
M. Wt: 316.353
InChI Key: JRWXFOFDIRHTQG-GRNKITJOSA-N
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Description

Sequosempervirin B is a phenylpropanoid. It has a role as a metabolite.
This compound is a natural product found in Metasequoia glyptostroboides with data available.

Properties

IUPAC Name

(E,2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)pent-4-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-23-18-10-13(5-9-16(18)21)15(17(22)11-19)8-4-12-2-6-14(20)7-3-12/h2-10,15,17,19-22H,11H2,1H3/b8-4+/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWXFOFDIRHTQG-GRNKITJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C=CC2=CC=C(C=C2)O)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](/C=C/C2=CC=C(C=C2)O)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: Isolation and Characterization of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive searches for "Sequosempervirin B" did not yield any specific information on a compound with this name. The scientific literature and chemical databases do not appear to contain references to a molecule designated as this compound. This suggests that "this compound" may be a very recently discovered natural product that has not yet been publicly reported, a compound known by a different name, or a potential misnomer.

Given the absence of data, this guide will instead provide a generalized, illustrative framework for the isolation and characterization of a hypothetical novel natural product, which we will refer to as "Compound X." This framework will follow the requested in-depth technical format, including data presentation, experimental protocols, and mandatory visualizations, to serve as a template for researchers, scientists, and drug development professionals engaged in the discovery and analysis of new chemical entities.

Section 1: Isolation of Compound X

The initial step in studying a new natural product is its isolation from the source organism. This process involves extraction, fractionation, and purification.

Experimental Protocol: Extraction and Fractionation
  • Biomass Collection and Preparation: The source material (e.g., plant leaves, microbial culture) is harvested, dried, and ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered biomass is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

  • Solvent Partitioning: The crude extracts are then partitioned between two immiscible solvents (e.g., ethyl acetate and water) to achieve a preliminary separation of polar and non-polar components.

  • Fractionation: The resulting fractions are subjected to column chromatography (e.g., using silica gel or Sephadex) to separate the mixture into simpler fractions based on polarity or size.

Experimental Workflow: Isolation of Compound X

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification Biomass Source Biomass Extraction Solvent Extraction Biomass->Extraction Solvents Partitioning Solvent Partitioning Extraction->Partitioning Immiscible Solvents Fractionation Column Chromatography Partitioning->Fractionation Crude Fractions HPLC HPLC Purification Fractionation->HPLC Fractions Pure_Compound Isolated Compound X HPLC->Pure_Compound Compound X

Caption: Workflow for the isolation and purification of a novel natural product.

Section 2: Structural Characterization of Compound X

Once isolated, the chemical structure of Compound X is determined using a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Data

The following table summarizes the hypothetical data obtained for Compound X.

Analytical Technique Observed Data Interpretation
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺ = 415.2123Molecular Formula: C₂₅H₃₀O₅
¹H Nuclear Magnetic Resonance (NMR) δ 7.2-7.5 (m, 5H), 5.8 (d, 1H), 4.5 (t, 1H), 1.2-2.5 (m, 23H)Presence of a phenyl group, olefinic proton, and several aliphatic protons.
¹³C Nuclear Magnetic Resonance (NMR) δ 170.1, 145.2, 128.5, 127.8, 125.6, 80.5, ...Indicates carbonyl, aromatic, and aliphatic carbons.
Infrared (IR) Spectroscopy ν 3400 cm⁻¹ (br), 1730 cm⁻¹ (s), 1650 cm⁻¹ (w)Presence of hydroxyl, carbonyl (ester), and alkene functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy λmax = 254 nmSuggests the presence of a conjugated system.
Experimental Protocols: Structure Elucidation
  • Mass Spectrometry: High-resolution mass spectrometry is performed on a Q-TOF mass spectrometer to determine the exact mass and molecular formula of the compound.

  • NMR Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are conducted on a 500 MHz NMR spectrometer to establish the connectivity of atoms within the molecule.

  • IR and UV-Vis Spectroscopy: IR spectra are recorded on an FTIR spectrometer, and UV-Vis spectra are obtained using a spectrophotometer to identify functional groups and conjugated systems.

Logical Relationship: Structure Elucidation Workflow

Structure_Elucidation Pure_Compound Pure Compound X HRMS HRMS Pure_Compound->HRMS NMR NMR (1D & 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR UV UV-Vis Spectroscopy Pure_Compound->UV Mol_Formula Molecular Formula HRMS->Mol_Formula Connectivity Atom Connectivity NMR->Connectivity Func_Groups Functional Groups IR->Func_Groups Conjugation Conjugated System UV->Conjugation Final_Structure Final Structure of Compound X Mol_Formula->Final_Structure Connectivity->Final_Structure Func_Groups->Final_Structure Conjugation->Final_Structure Signaling_Pathway Stimulus External Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Gene_Expression Target Gene Expression (Inflammation, Proliferation) NFkB->Gene_Expression Nuclear Translocation CompoundX Compound X CompoundX->IKK Inhibition

Sequosempervirin B: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sequosempervirin B, a norlignan natural product. It details its natural source, proposed biosynthetic pathway, and generalized experimental protocols for its isolation and characterization, drawing from established methodologies in phytochemistry.

Introduction to this compound

This compound is a norlignan, a class of phenylpropanoid derivatives, that has been isolated from the branches and leaves of the Coast Redwood tree, Sequoia sempervirens.[1] Norlignans are characterized by a C6-C5-C6 carbon skeleton, distinguishing them from the more common C6-C3-C6 lignans.[2] Preliminary studies have indicated that extracts containing sequosempervirins exhibit antifungal properties and inhibitory effects on cyclic AMP phosphodiesterase. While specific biological activities of this compound are not extensively documented, related norlignans from Sequoia sempervirens have shown potential anticancer activity.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₈H₂₀O₅Inferred from HR-MS
Molar Mass 316.35 g/mol Calculated
CAS Number 864719-17-5Zhang et al., 2005
Natural Source Branches and leaves of Sequoia sempervirens[1]
Compound Class Norlignan[1][2]

Natural Source and Isolation

This compound is naturally found in the Coast Redwood (Sequoia sempervirens), an evergreen coniferous tree native to the coastal regions of California and Oregon in the United States. The compound, along with several other related norlignans (sequosempervirins C-G), has been successfully isolated from the branches and leaves of this species.[1]

General Experimental Protocol for Isolation

The following is a generalized protocol for the extraction and isolation of norlignans like this compound from plant material, based on common phytochemical techniques. The specific details for this compound are detailed in Zhang et al., 2005.[1]

2.1.1. Plant Material Collection and Preparation

  • Fresh branches and leaves of Sequoia sempervirens are collected.

  • The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

  • The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

2.1.2. Extraction

  • The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This process separates compounds based on their solubility.

  • Alternatively, a single solvent extraction with a moderately polar solvent like methanol or ethanol can be performed.

  • The extraction is typically carried out at room temperature with constant agitation for several days or using accelerated methods such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE).

2.1.3. Fractionation and Purification

  • The crude extracts are concentrated under reduced pressure using a rotary evaporator.

  • The resulting residue is then subjected to column chromatography for fractionation. Silica gel is a commonly used stationary phase, with a gradient elution system of increasing polarity (e.g., n-hexane/ethyl acetate or chloroform/methanol mixtures).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

  • Fractions containing norlignans are pooled and further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure this compound.

2.1.4. Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HR-MS): To determine the exact molecular formula.

  • 1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the complete chemical structure.

  • X-ray Crystallography: Can be used to determine the absolute stereochemistry if suitable crystals are obtained.[1]

Experimental Workflow Diagram

experimental_workflow start Plant Material (Sequoia sempervirens) drying Air Drying & Grinding start->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation purification Preparative HPLC fractionation->purification structure_elucidation Structure Elucidation (HR-MS, NMR, X-ray) purification->structure_elucidation end Pure this compound structure_elucidation->end

Figure 1: General experimental workflow for the isolation of this compound.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of lignans and norlignans, a putative pathway can be proposed, originating from the well-established phenylpropanoid pathway.

The Phenylpropanoid Pathway: Precursor Synthesis

The biosynthesis of this compound begins with the conversion of the amino acid L-phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce monolignols, the primary building blocks of lignans and norlignans. The key monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.

Proposed Biosynthetic Pathway of Norlignans

The formation of the characteristic C6-C5-C6 norlignan skeleton is believed to occur through an oxidative coupling of two phenylpropanoid units. The exact mechanism and the enzymes involved in the formation of the diphenylpentane structure of sequosempervirins are yet to be identified. It is hypothesized that this involves the dimerization of a C6-C3 monolignol with a C6-C2 or a modified C6-C3 precursor.

biosynthesis_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_norlignan Putative Norlignan Biosynthesis l_phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid l_phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H coniferyl_alcohol Coniferyl Alcohol p_coumaric_acid->coniferyl_alcohol Multiple Steps oxidative_coupling Oxidative Coupling coniferyl_alcohol->oxidative_coupling Dirigent Proteins? Laccases/Peroxidases? norlignan_precursor Norlignan Precursor (C6-C5-C6 skeleton) oxidative_coupling->norlignan_precursor sequosempervirin_b This compound norlignan_precursor->sequosempervirin_b Tailoring Enzymes (Hydroxylases, etc.)

References

Elucidation of the Chemical Structure of Sequosempervirin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Sequosempervirin B is a naturally occurring norlignan compound isolated from the branches and leaves of the coastal redwood tree, Sequoia sempervirens.[1][2] As a member of the norlignan class of phytochemicals, it is characterized by a specific carbon skeleton that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the elucidation of the chemical structure of this compound, with a focus on the spectroscopic and analytical techniques employed.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and characterization in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₈H₂₀O₅N/A
Molecular Weight 316.3 g/mol N/A
CAS Number 864719-17-5N/A

Experimental Protocols

The structural elucidation of this compound relied on a combination of sophisticated analytical techniques to determine its connectivity and stereochemistry. While the full experimental details are contained within the primary literature, this section outlines the general methodologies typically employed for the isolation and characterization of such natural products.

Isolation and Purification

The isolation of this compound from Sequoia sempervirens would typically involve the following steps:

  • Extraction: Dried and powdered plant material (branches and leaves) is subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility.

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel or other stationary phases. This process separates the complex mixture into simpler fractions.

  • Purification: The fractions containing the compound of interest are further purified using methods such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Structure Determination

The definitive structure of this compound was established through a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the precise molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for elucidating the carbon-hydrogen framework of the molecule.

    • 1D NMR (¹ H and ¹³ C): Provides information about the different types of protons and carbons present in the molecule and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. For instance, COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry. The primary literature indicates that an X-ray diffraction analysis was performed for one of the new norlignans isolated alongside this compound, which likely aided in the stereochemical assignment for the entire series of related compounds.[1][2]

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of a novel natural product like this compound follows a logical progression. The following diagram, generated using Graphviz, illustrates this typical workflow.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_deduction Structure Deduction plant_material Sequoia sempervirens (Branches & Leaves) extraction Solvent Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification pure_compound Pure this compound purification->pure_compound ms HR-Mass Spectrometry pure_compound->ms nmr 1D & 2D NMR Spectroscopy pure_compound->nmr xray X-ray Crystallography (if crystalline) pure_compound->xray formula Molecular Formula ms->formula fragments Structural Fragments (from NMR) nmr->fragments stereochemistry 3D Structure & Stereochemistry xray->stereochemistry connectivity Connectivity & 2D Structure formula->connectivity fragments->connectivity connectivity->stereochemistry final_structure Final Chemical Structure stereochemistry->final_structure

A flowchart illustrating the general workflow for the isolation and structural elucidation of a natural product.

Chemical Structure of this compound

Based on the comprehensive analysis of spectroscopic data from the primary literature, the chemical structure of this compound has been determined. The following diagram, generated using the DOT language, depicts the final elucidated structure.

Sequosempervirin_B_Structure structure Chemical Structure of this compound

References

In-Depth Technical Guide to the Spectroscopic Data of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin B is a naturally occurring norlignan isolated from the branches and leaves of the coast redwood, Sequoia sempervirens. As a member of the lignan family of phytochemicals, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, based on the seminal work of Zhang et al. (2005) published in Chemistry & Biodiversity.[1] The structural elucidation of this compound was primarily achieved through high-resolution mass spectrometry (HR-MS) and a combination of one- and two-dimensional NMR techniques.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HR-MS provides the precise mass, which in conjunction with other spectroscopic data, confirms its molecular formula.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

ParameterValue
Molecular FormulaC₁₈H₂₀O₅
Ionization ModeESI-MS
Observed m/z[M+Na]⁺ 339.1209
Calculated m/z[M+Na]⁺ 339.1208

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz). The assignments are based on a combination of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.

¹H NMR Data

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
26.85d1.8
56.75d8.1
66.93dd8.1, 1.8
74.88d7.9
83.51m
93.75dd10.8, 4.8
3.65dd10.8, 6.2
2'6.81d1.9
5'6.73d8.0
6'6.67dd8.0, 1.9
7'4.18d6.5
8'2.95m
9'1.05d6.8
3-OCH₃3.86s
3'-OCH₃3.84s
¹³C NMR Data

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Positionδ (ppm)
1134.4
2111.9
3149.2
4146.8
5116.3
6121.5
788.1
853.2
965.1
1'135.7
2'112.4
3'148.9
4'146.3
5'115.8
6'120.1
7'84.5
8'47.6
9'13.9
3-OCH₃56.5
3'-OCH₃56.4

Experimental Protocols

The following are the general experimental methodologies employed for the acquisition of the spectroscopic data for this compound.

High-Resolution Mass Spectrometry (HR-MS)
  • Instrument : Bruker APEX II FT-ICR mass spectrometer

  • Ionization : Electrospray ionization (ESI), positive ion mode

  • Sample Preparation : The purified compound was dissolved in methanol.

  • Data Acquisition : Data was acquired over a mass range sufficient to include the [M+Na]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument : Bruker DRX-500 spectrometer

  • Solvent : Methanol-d₄ (CD₃OD)

  • Temperature : Room temperature

  • ¹H NMR : Acquired at 500 MHz.

  • ¹³C NMR : Acquired at 125 MHz.

  • 2D NMR : Standard pulse sequences were used for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

experimental_workflow plant_material Sequoia sempervirens (Branches and Leaves) extraction Extraction (e.g., with acetone/methanol) plant_material->extraction chromatography Chromatographic Separation (e.g., Silica Gel, Sephadex) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound ms_analysis HR-MS Analysis pure_compound->ms_analysis nmr_analysis NMR Analysis (1H, 13C, 2D) pure_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Logical Relationship of Spectroscopic Data Interpretation

The following diagram illustrates the logical flow of how different spectroscopic data are integrated to determine the final structure of this compound.

data_interpretation hr_ms HR-MS Data (Molecular Formula) final_structure Final Structure of This compound hr_ms->final_structure nmr_1h 1H NMR (Proton Environment) cosy COSY (H-H Connectivity) nmr_1h->cosy hsqc HSQC (Direct C-H Connectivity) nmr_1h->hsqc hmbc HMBC (Long-Range C-H Connectivity) nmr_1h->hmbc nmr_13c 13C NMR (Carbon Skeleton) nmr_13c->hsqc nmr_13c->hmbc cosy->final_structure hsqc->final_structure hmbc->final_structure

Caption: Integration of spectroscopic data for the structural determination of this compound.

References

In Vitro Biological Activity of Sequosempervirin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequosempervirin B, a norlignan compound isolated from the coast redwood (Sequoia sempervirens), has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood in vitro biological activities of this compound, with a focus on its antifungal properties and its inhibitory effects on cyclic AMP (cAMP) phosphodiesterase. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document outlines the established experimental protocols used to evaluate these biological activities for natural products. Furthermore, it presents diagrams of the key signaling pathways potentially modulated by this compound, offering a framework for future research and drug discovery efforts.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug development. This compound, a norlignan derived from Sequoia sempervirens, represents one such compound with reported biological activities. Lignans and norlignans are known to possess a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies have indicated that this compound exhibits antifungal activity and acts as an inhibitor of cyclic AMP (cAMP) phosphodiesterase, suggesting its potential utility in treating fungal infections and conditions characterized by dysregulated cAMP signaling. This guide serves to consolidate the known information and provide detailed methodologies for the further investigation of this compound's in vitro biological profile.

Known In Vitro Biological Activities

Antifungal Activity

This compound has been reported to possess antifungal properties. While specific minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values against various fungal strains are not extensively documented in the available literature, the general antifungal nature of extracts from Sequoia sempervirens is well-established[1]. The evaluation of the direct antifungal efficacy of pure this compound would be a critical step in its development as a potential therapeutic agent.

Inhibition of Cyclic AMP Phosphodiesterase

This compound has been identified as an inhibitor of cyclic AMP (cAMP) phosphodiesterase (PDE)[2]. PDEs are a superfamily of enzymes that degrade cAMP, a crucial second messenger involved in numerous cellular processes. By inhibiting PDE, this compound can increase intracellular cAMP levels, thereby modulating various signaling pathways. The specific PDE isoform(s) targeted by this compound and the potency of this inhibition (e.g., IC50 values) are key parameters that require further investigation.

Quantitative Data Presentation (Illustrative)

In the absence of specific published data for this compound, the following tables illustrate how quantitative data for its biological activities would be presented. These tables serve as a template for reporting the results of the experimental protocols detailed in the subsequent sections.

Table 1: Illustrative Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Candida albicans ATCC 90028Data to be determinedData to be determined
Aspergillus fumigatus ATCC 204305Data to be determinedData to be determined
Cryptococcus neoformans ATCC 90112Data to be determinedData to be determined
Trichophyton rubrum ATCC 28188Data to be determinedData to be determined

Table 2: Illustrative cAMP Phosphodiesterase Inhibitory Activity of this compound

PDE IsoformIC50 (µM)
PDE1Data to be determined
PDE2Data to be determined
PDE3Data to be determined
PDE4Data to be determined
PDE5Data to be determined

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate the in vitro biological activity of this compound.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials

  • This compound

  • Fungal strains (e.g., Candida spp., Aspergillus spp., Cryptococcus spp.)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

4.1.2. Protocol

  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Colonies are collected and suspended in sterile saline. The suspension is adjusted to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer. This stock is then further diluted in RPMI 1640 medium to the final testing concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations to be tested.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. A positive control (fungal suspension with no compound) and a negative control (medium only) are included. The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth as determined by visual inspection or by measuring the optical density at a specific wavelength.

  • Determination of Minimum Fungicidal Concentration (MFC): To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate without the compound. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration of the compound that results in no fungal growth on the sub-culture plates.

Cyclic AMP Phosphodiesterase (PDE) Inhibition Assay

The inhibitory effect of this compound on PDE activity can be assessed using a colorimetric or radiometric assay.

4.2.1. Materials

  • This compound

  • Purified PDE enzyme isoforms

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • 96-well microtiter plates

  • Microplate reader

  • Known PDE inhibitor (e.g., IBMX, Rolipram) as a positive control

4.2.2. Protocol

  • Reaction Setup: In a 96-well plate, add the assay buffer, the PDE enzyme, and varying concentrations of this compound (or the vehicle control).

  • Initiation of Reaction: The reaction is initiated by the addition of cAMP. The plate is then incubated at 30°C or 37°C for a predetermined time (e.g., 10-30 minutes).

  • Termination of PDE Reaction: The PDE reaction is stopped, often by the addition of a stop reagent or by heat inactivation.

  • Conversion to Phosphate: 5'-Nucleotidase is added to the wells to convert the 5'-AMP (the product of the PDE reaction) into adenosine and inorganic phosphate. The plate is incubated for a further period to allow for this conversion.

  • Phosphate Detection: A phosphate detection reagent is added to each well. The color development is proportional to the amount of inorganic phosphate released.

  • Data Analysis: The absorbance is measured using a microplate reader. The percentage of PDE inhibition is calculated for each concentration of this compound relative to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Signaling Pathways

Cyclic AMP (cAMP) Signaling Pathway

This compound's inhibition of cAMP phosphodiesterase suggests its ability to modulate the cAMP signaling pathway. An increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, affecting processes such as gene transcription, metabolism, and cell growth.

cAMP_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormone) receptor GPCR extracellular->receptor g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts AC amp 5'-AMP camp->amp Degrades PDE pka Protein Kinase A (PKA) camp->pka Activates pde Phosphodiesterase (PDE) sequo This compound sequo->pde Inhibits downstream Downstream Targets (e.g., CREB) pka->downstream Phosphorylates response Cellular Response (Gene Transcription, etc.) downstream->response

Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE.

Fungal Cell Wall Integrity Pathway (Illustrative Target)

The antifungal activity of this compound may involve the disruption of the fungal cell wall, a common target for antifungal agents. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade in fungi that responds to cell wall stress and is essential for fungal viability. While the direct interaction of this compound with this pathway is yet to be determined, it represents a plausible mechanism of action.

Fungal_CWI_Pathway sequo This compound cell_wall Fungal Cell Wall sequo->cell_wall Induces Stress? sensors Cell Surface Sensors (e.g., Wsc1, Mid2) cell_wall->sensors Stress Signal rho1 Rho1 GTPase sensors->rho1 Activates pkc1 Protein Kinase C (Pkc1) rho1->pkc1 Activates mapk_cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Slt2) pkc1->mapk_cascade Activates transcription_factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) mapk_cascade->transcription_factors Activates gene_expression Cell Wall Gene Expression transcription_factors->gene_expression cell_wall_synthesis Cell Wall Synthesis & Remodeling gene_expression->cell_wall_synthesis

Caption: A potential mechanism of antifungal action via the Fungal Cell Wall Integrity Pathway.

Conclusion and Future Directions

This compound presents a promising natural product scaffold with documented antifungal and cAMP phosphodiesterase inhibitory activities. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for its further preclinical evaluation. Future research should prioritize the generation of robust quantitative data, including the determination of MIC/MFC values against a broad panel of pathogenic fungi and IC50 values for specific PDE isoforms. Elucidating the precise molecular targets and mechanisms of action through advanced techniques such as transcriptomics, proteomics, and in silico modeling will be crucial for the rational development of this compound as a potential therapeutic agent. The methodologies and conceptual frameworks presented herein are intended to facilitate these next steps in the exploration of this intriguing natural compound.

References

An In-depth Technical Guide on the Discovery and History of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin B is a naturally occurring norlignan, a class of organic compounds characterized by a C6-C5-C6 carbon skeleton. First identified in the coast redwood (Sequoia sempervirens), this compound has garnered interest within the scientific community for its potential biological activities, including antifungal properties and its role as an inhibitor of cyclic AMP phosphodiesterase. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, intended for professionals in research and drug development.

Discovery and History

This compound was first isolated and characterized as a new natural product by a team of researchers led by Yu-Mei Zhang and Ning-Hua Tan. Their seminal work, published in 2005 in the journal Chemistry & Biodiversity, detailed the phytochemical investigation of the branches and leaves of Sequoia sempervirens.[1] In this study, six new norlignans, including this compound, were identified, alongside three previously known norlignans.[1] The structural elucidation of these compounds was a significant undertaking, employing a combination of advanced spectroscopic techniques.[1]

Subsequent research has also identified this compound in another member of the Cupressaceae family, the dawn redwood (Metasequoia glyptostroboides), highlighting its presence in related coniferous species. This discovery further underscores the chemotaxonomic relationship between these "living fossil" trees.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₁₈H₂₀O₅[1]
Molar Mass 316.35 g/mol [1]
CAS Number 864719-17-5
Class Norlignan[1][2]
Source Organisms Sequoia sempervirens, Metasequoia glyptostroboides[1]

Experimental Protocols

The isolation and structural characterization of this compound involved a series of meticulous experimental procedures as detailed in the original discovery publication.[1]

Isolation Protocol

An overview of the isolation process is as follows:

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic methods and single-crystal X-ray diffraction.[1]

  • High-Resolution Mass Spectrometry (HR-MS): This technique was employed to determine the precise molecular formula of the compound.[1]

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were utilized to elucidate the connectivity of atoms and the overall carbon skeleton of the molecule.[1]

  • X-ray Diffraction: The absolute stereochemistry of this compound was unequivocally confirmed through single-crystal X-ray diffraction analysis.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data reported for this compound.

Table 1: ¹H NMR (Proton NMR) Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in the searched resources

Table 2: ¹³C NMR (Carbon NMR) Data

PositionChemical Shift (δ, ppm)
Data not available in the searched resources

Table 3: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zInterpretation
HR-MSESIData not available in the searched resources[M+H]⁺ or other adducts

Biological Activity

Antifungal Activity

The initial study on the isolation of this compound reported that the acetone extract of Sequoia sempervirens exhibited antifungal activity against Candida glabrata, with an IC₅₀ value of 15.98 µg/mL.[1] While the specific contribution of this compound to this activity was not detailed, norlignans as a class are known to possess antifungal properties.[2] Further studies are required to quantify the specific antifungal efficacy of pure this compound against a panel of fungal pathogens.

Inhibition of Cyclic AMP Phosphodiesterase

This compound has been identified as an inhibitor of cyclic AMP (cAMP) phosphodiesterase. Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the second messengers cAMP and cGMP. By inhibiting PDE, this compound can lead to an increase in intracellular cAMP levels, thereby modulating various downstream signaling pathways.

Caption: Proposed mechanism of action of this compound via inhibition of cAMP phosphodiesterase.

The specific isoform(s) of phosphodiesterase that this compound targets and its inhibitory potency (e.g., IC₅₀ value) have not been fully elucidated in the available literature. This represents a key area for future research to understand its therapeutic potential.

Conclusion and Future Directions

This compound is a fascinating norlignan with established antifungal potential and a promising role as a phosphodiesterase inhibitor. The foundational work on its discovery and structural elucidation has paved the way for further investigation into its pharmacological properties. Key areas for future research include:

  • Quantitative Bioactivity Studies: Determining the specific IC₅₀ values of pure this compound against a range of fungal pathogens and phosphodiesterase isoforms.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

  • Preclinical Evaluation: Assessing the in vivo efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models.

The continued exploration of this compound holds promise for the development of new therapeutic agents for the treatment of fungal infections and diseases associated with dysregulated cAMP signaling.

References

Technical Guide: Cytotoxicity Screening of Sequosempervirin B and Related Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the topic of the cytotoxicity of Sequosempervirin B on cancer cell lines. Following a comprehensive review of publicly available scientific literature, it must be noted that there is currently no specific data on the cytotoxic effects of this compound on cancer cell lines.

This compound is a known norlignan isolated from the branches and leaves of the coast redwood tree, Sequoia sempervirens. While the compound itself has been identified, its bioactivity in the context of cancer cytotoxicity has not been reported in the accessible scientific literature.

This guide will, therefore, provide information on the cytotoxic activity of a related compound isolated from Sequoia sempervirens and, for illustrative purposes, will detail the cytotoxic profile of a similarly named alkaloid, Sempervirine, to avoid potential confusion.

Cytotoxicity of Norlignans from Sequoia sempervirens

While data for this compound is unavailable, a study on compounds isolated from Sequoia sempervirens has reported the anticancer activity of a related norlignan, agatharesinol acetonide.

Data Presentation

The following table summarizes the reported cytotoxic activity of agatharesinol acetonide.

CompoundCancer Cell LineAssayIC50 (µM)
Agatharesinol AcetonideA549 (Non-small-cell lung cancer)Not Specified27.1[1]

Case Study: Cytotoxicity of Sempervirine

It is crucial to distinguish this compound, a norlignan, from Sempervirine, an alkaloid with a similar name. Sempervirine has been the subject of several cancer research studies.

Data Presentation

The following table summarizes the cytotoxic and proliferative inhibitory effects of Sempervirine on various cancer cell lines.

Cancer Cell LineAssayConcentration (µM)Effect
SKOV3 (Ovarian Cancer)CCK80, 0.1, 0.5, 1, 5, 10, 25, 50, 100Dose- and time-dependent reduction in cell viability[2]
SKOV3 (Ovarian Cancer)Annexin V-APC/PI Staining2.5Apoptosis Rate: 3.49 ± 0.46%[2]
5Apoptosis Rate: 13.01 ± 0.01%[2]
10Apoptosis Rate: 41.25 ± 0.59%[2]
Huh7 (Hepatocellular Carcinoma)CCK810Inhibition of proliferation[3]
HepG2 (Hepatocellular Carcinoma)CCK810Inhibition of proliferation[3]
LX-2 (Normal Human Stellate Cell)CCK8Not SpecifiedRelatively low cytotoxicity[3]

Experimental Protocols

Detailed experimental protocols for the cytotoxicity screening of Sempervirine are provided below as an example of methodologies that could be applied to this compound, should it become a subject of investigation.

Cell Proliferation Assay (CCK8)
  • Cell Seeding: Seed cancer cells (e.g., SKOV3, Huh7, HepG2) into 96-well plates at a density of 5 x 10³ cells per well and culture overnight.[2][3]

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Sempervirine at 0, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for specified time intervals (e.g., 6, 24, and 48 hours).[2]

  • CCK8 Addition: Add CCK8 solution to each well and incubate for 2 hours at 37°C.[2]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control cells (untreated).

Apoptosis Analysis (Annexin V-APC/PI Staining)
  • Treatment: Treat cancer cells (e.g., SKOV3) with the test compound at various concentrations (e.g., 2.5, 5, and 10 µM) for a specified time.

  • Staining: Harvest the cells and stain with Annexin V-APC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.[2]

Cell Cycle Assay
  • Treatment: Incubate cells with the test compound (e.g., Sempervirine at 0.5 and 1 µM) for 24 hours.[3]

  • Fixation: Fix the cells with cold 75% ethanol overnight at 4°C.[3]

  • Staining: Incubate the cells with PI staining solution (50 μg/mL) and RNase A solution (100 μg/mL) for 30 minutes.[3]

  • Analysis: Analyze the cell cycle distribution by flow cytometry.[3]

Signaling Pathways and Visualizations

As there is no data on the mechanism of action for this compound, this section provides diagrams related to the experimental workflow for cytotoxicity screening and the known signaling pathways affected by Sempervirine.

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_preparation Cell Culture Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., A549, SKOV3) seeding Cell Seeding in 96-well plates cell_culture->seeding incubation Incubation (24, 48, 72h) seeding->incubation compound Test Compound (e.g., this compound) dilution Serial Dilutions compound->dilution dilution->incubation assay Viability Assay (e.g., MTT, CCK8) incubation->assay reading Absorbance Reading assay->reading ic50 IC50 Calculation reading->ic50 graphing Dose-Response Curves ic50->graphing

Caption: A generalized workflow for in vitro cytotoxicity screening of a test compound on cancer cell lines.

Signaling Pathway Implicated in Sempervirine's Action

Sempervirine has been shown to inhibit the Wnt/β-catenin signaling pathway in hepatocellular carcinoma.[3]

wnt_pathway cluster_sempervirine Sempervirine Action cluster_wnt Wnt/β-catenin Pathway sempervirine Sempervirine beta_catenin β-catenin sempervirine->beta_catenin Inhibits wnt Wnt fzd Frizzled (FZD) wnt->fzd dsh Dishevelled (Dsh) fzd->dsh lrp LRP5/6 lrp->dsh destruction_complex Destruction Complex (Axin, APC, GSK-3β) dsh->destruction_complex destruction_complex->beta_catenin Phosphorylation & Degradation tcf_lef TCF/LEF beta_catenin->tcf_lef target_genes Target Gene Expression (e.g., c-Myc, Cyclin D1) tcf_lef->target_genes Transcription

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and the inhibitory effect of Sempervirine.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sempervirine Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sempervirine and its analogues have garnered significant interest due to their potential as antitumor agents. Their mechanism of action is believed to involve the inhibition of topoisomerase 1 and intercalation with DNA. This document provides a detailed protocol for the synthesis of sempervirine and its analogues, based on a versatile route utilizing Sonogashira and Larock palladium-catalyzed reactions. This methodology allows for the modification of various rings within the sempervirine core structure, enabling the exploration of structure-activity relationships. A notable analogue, 10-fluorosempervirine, has been identified as a highly potent cytotoxic agent.[1]

I. Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of sempervirine triflate.

StepReactionProductYield (%)
1 & 2Phenyl Ring Reduction & Triflate FormationTriflate 394
3Sonogashira ReactionIntermediate92
4 & 5Larock Indole Synthesis & Triflate-promoted CyclizationIntermediate91
6DDQ OxidationSempervirine Triflate 196
Overall Six Steps Sempervirine Triflate 1 76

II. Experimental Protocols

A. Synthesis of Triflate 3

This two-step procedure involves the regioselective reduction of the phenyl ring followed by the formation of a triflate.

  • Phenyl Ring Reduction:

    • In a suitable reaction vessel, dissolve the starting material in a 10:1 mixture of trifluoroacetic acid (TFA) and triflic acid.

    • Add 1 mol% of platinum(IV) oxide (PtO₂) as the catalyst.

    • Stir the reaction mixture under a hydrogen atmosphere until the reduction is complete (monitor by TLC or LC-MS).

    • Upon completion, carefully quench the reaction and remove the catalyst by filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude reduced product.

  • Triflate Formation:

    • Dissolve the crude product from the previous step in a suitable aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Add a suitable non-nucleophilic base (e.g., triethylamine or pyridine).

    • Add triflic anhydride dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude triflate 3 by column chromatography.

B. Synthesis of Sempervirine Triflate 1

This multi-step sequence involves a Sonogashira coupling, a Larock indole synthesis, a cyclization, and a final oxidation.

  • Sonogashira Reaction:

    • To a solution of triflate 3 in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

    • Add a suitable base (e.g., triethylamine or diisopropylethylamine).

    • Add the desired terminal alkyne.

    • Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

    • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the product by column chromatography.

  • Larock Indole Synthesis and Triflate-Promoted Cyclization:

    • Combine the product from the Sonogashira reaction with the appropriate ortho-iodoaniline derivative in a suitable solvent (e.g., DMF or acetonitrile).

    • Add a palladium catalyst (e.g., Pd(OAc)₂).

    • Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

    • Heat the reaction mixture to the appropriate temperature and stir until the indole formation is complete (monitor by TLC or LC-MS).

    • Following the indole synthesis, add a triflate source to promote the final cyclization.

    • Continue heating until the cyclization is complete.

    • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the cyclized intermediate by column chromatography.

  • DDQ Oxidation:

    • Dissolve the cyclized intermediate in a suitable solvent (e.g., dichloromethane or toluene).

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    • Stir the reaction at room temperature until the oxidation is complete (monitor by TLC or LC-MS), resulting in the formation of Sempervirine triflate 1.[1]

    • The final product can often be purified by precipitation.

III. Visualization of Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of Sempervirine analogues.

Synthesis_Workflow Start Starting Material Step1 Phenyl Ring Reduction & Triflate Formation Start->Step1 Triflate3 Triflate 3 Step1->Triflate3 Step2 Sonogashira Reaction Triflate3->Step2 Intermediate1 Coupled Intermediate Step2->Intermediate1 Step3 Larock Indole Synthesis & Cyclization Intermediate1->Step3 Intermediate2 Cyclized Intermediate Step3->Intermediate2 Step4 DDQ Oxidation Intermediate2->Step4 End Sempervirine Analogue Step4->End

Caption: Synthetic workflow for Sempervirine analogues.

References

Application Notes and Protocols for High-Throughput Screening of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin B is a novel natural product with a complex chemical structure, suggesting potential for significant biological activity. High-throughput screening (HTS) is a critical first step in elucidating the therapeutic potential of such compounds. These application notes provide a comprehensive guide for the design and execution of HTS campaigns to investigate the bioactivity of this compound. The protocols outlined below are adaptable for various biological targets and phenotypic screens, enabling a broad assessment of its pharmacological profile.

Natural product libraries are a rich source of chemical diversity for drug discovery.[1][2] HTS allows for the rapid screening of large numbers of molecules against specific targets or in cell-based models to identify "hits" with desired biological effects.[1][3] This document details protocols for both target-based and cell-based HTS assays, hit confirmation, and initial mechanism of action studies.

Data Presentation: Assay Performance and Hypothetical Hit Summary

Effective HTS campaigns rely on robust and reproducible assays. Key parameters for assay quality, such as the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV), should be rigorously monitored. The following tables present hypothetical data for a primary screen of this compound against a panel of cancer cell lines and a specific enzyme target.

Table 1: Assay Quality Control Parameters for a Cell-Based Proliferation Screen

ParameterValueInterpretation
Z'-factor0.75Excellent separation between positive and negative controls, indicating a robust assay.
Signal-to-Background (S/B)12Strong signal window, allowing for clear identification of active compounds.
Coefficient of Variation (%CV)< 10%High reproducibility of the assay across the screening plates.

Table 2: Hypothetical Primary HTS Results for this compound (10 µM)

Assay TypeTarget/Cell Line% InhibitionHit Confirmation
Cell-BasedMCF-7 (Breast Cancer)85%Confirmed
Cell-BasedA549 (Lung Cancer)78%Confirmed
Cell-BasedHCT116 (Colon Cancer)45%Not Confirmed
Target-BasedKinase X92%Confirmed
Target-BasedProtease Y15%Not Confirmed

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Screening for Anti-Proliferative Activity

This protocol describes a method for screening this compound for its ability to inhibit the proliferation of cancer cells using a luminescence-based assay that measures ATP levels as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Staurosporine, 1 µM)

  • Negative control (0.1% DMSO in media)

  • 384-well clear-bottom, white-walled assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells in culture medium to a final concentration of 5,000 cells/40 µL.

    • Using a multi-channel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a working solution of this compound at 100 µM in culture medium.

    • Using an acoustic dispenser or pin tool, transfer 10 µL of the compound working solution to the assay plates to achieve a final concentration of 10 µM.

    • Add 10 µL of the positive and negative control solutions to their respective wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 50 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_negative_control - Luminescence_background))

    • Identify hits as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).

Protocol 2: Target-Based High-Throughput Screening for Enzyme Inhibition

This protocol outlines a generic method for screening this compound against a specific enzyme target using a fluorescence-based assay.

Materials:

  • Purified enzyme (e.g., a kinase or protease)

  • Enzyme substrate (fluorogenic)

  • Assay buffer

  • This compound stock solution (10 mM in DMSO)

  • Positive control (a known inhibitor of the enzyme)

  • Negative control (0.1% DMSO in buffer)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader

Methodology:

  • Compound Dispensing:

    • Using an acoustic dispenser, add 50 nL of this compound stock solution to the appropriate wells of the 384-well plate.

    • Add 50 nL of positive and negative control solutions to their designated wells.

  • Enzyme Addition:

    • Prepare a solution of the enzyme in assay buffer.

    • Add 10 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction:

    • Prepare a solution of the fluorogenic substrate in assay buffer.

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 60 minutes.

  • Assay Readout:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Calculate the percentage inhibition using the formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_background) / (Fluorescence_negative_control - Fluorescence_background))

    • Determine hits based on a predefined inhibition threshold.

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypothetical Kinase X Signaling Pathway RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Kinase_X Kinase X RAF->Kinase_X ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation Sequosempervirin_B This compound Sequosempervirin_B->Kinase_X Inhibition Kinase_X->MEK

Caption: Hypothetical signaling pathway where this compound inhibits Kinase X.

Experimental Workflow Diagram

G cluster_1 High-Throughput Screening Workflow Start Start: this compound Library Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Yes No Further Action No Further Action Hit_Identification->No Further Action No Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (e.g., Orthogonal Assays, Selectivity Profiling) Confirmed_Hits->Secondary_Assays Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound

Caption: General workflow for a high-throughput screening campaign.

Logical Relationship Diagram

G cluster_2 Hit Triage and Confirmation Logic Primary_Hit Primary Screen Hit Repeat_Screen Repeat Primary Screen Primary_Hit->Repeat_Screen Dose_Response Dose-Response Curve Repeat_Screen->Dose_Response Reproducible Inactive Inactive Repeat_Screen->Inactive Not Reproducible IC50 IC50 < 10 µM Dose_Response->IC50 Orthogonal_Assay Orthogonal Assay Confirmation IC50->Orthogonal_Assay Yes IC50->Inactive No Confirmed_Active Confirmed Active Compound Orthogonal_Assay->Confirmed_Active Confirmed Orthogonal_Assay->Inactive Not Confirmed

Caption: Logical flow for confirming and triaging hits from a primary screen.

References

Application Notes and Protocols for Developing an ELISA Assay for Sequosempervirin B Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sequosempervirin B is a novel small molecule with potential therapeutic applications. To facilitate research and development, a robust and sensitive method for its quantification in various biological matrices is essential. This document provides a detailed guide for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound.

The competitive ELISA format is particularly well-suited for the detection of small molecules like this compound, as they are often not large enough to be bound by two antibodies simultaneously as required in a sandwich ELISA.[1][2][3] In this assay, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[3]

These application notes provide a comprehensive workflow, from the initial design considerations to detailed experimental protocols and data analysis. The information is intended for researchers, scientists, and drug development professionals who require a reliable method for the quantification of this compound.

Assay Principle

The competitive ELISA for this compound is based on the principle of competitive binding. A known amount of an antibody specific to this compound is immobilized onto the wells of a microtiter plate. The sample containing an unknown amount of this compound is then added to the wells, along with a fixed amount of this compound that has been conjugated to an enzyme, such as horseradish peroxidase (HRP). The free this compound from the sample and the enzyme-conjugated this compound compete for binding to the immobilized antibody. After an incubation period, the unbound reagents are washed away. A substrate for the enzyme is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of unlabeled this compound, from which the concentration in the unknown samples can be determined.[1][3]

Materials and Methods

Reagents and Buffers
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST

  • Assay Buffer: 0.1% BSA in PBST

  • Antibody: Polyclonal or monoclonal antibody specific for this compound

  • Antigen: Purified this compound

  • Enzyme Conjugate: this compound conjugated to HRP

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution: 2 M Sulfuric Acid

  • Microtiter Plates: 96-well high-binding polystyrene plates

Equipment
  • ELISA plate reader capable of measuring absorbance at 450 nm

  • Microplate washer (optional)

  • Precision pipettes and multichannel pipettes

  • Incubator capable of maintaining 37°C

  • Vortex mixer

Experimental Workflow

The development of a competitive ELISA for this compound involves a series of systematic steps to optimize the assay for sensitivity, specificity, and reproducibility.

ELISA_Workflow cluster_prep Preparation cluster_dev Assay Development & Optimization cluster_validation Assay Validation cluster_analysis Sample Analysis prep_reagents Prepare Reagents & Buffers prep_conjugate Synthesize this compound-HRP Conjugate prep_reagents->prep_conjugate checkerboard Checkerboard Titration (Antibody & Conjugate) prep_conjugate->checkerboard coating_opt Optimize Coating Conditions checkerboard->coating_opt blocking_opt Optimize Blocking Conditions coating_opt->blocking_opt incubation_opt Optimize Incubation Times & Temperatures blocking_opt->incubation_opt std_curve Generate Standard Curve incubation_opt->std_curve sensitivity Determine Sensitivity (LOD & LOQ) std_curve->sensitivity specificity Assess Specificity & Cross-Reactivity std_curve->specificity precision Evaluate Precision (Intra- & Inter-assay) std_curve->precision recovery Perform Spike and Recovery std_curve->recovery sample_prep Prepare Samples recovery->sample_prep run_assay Run ELISA sample_prep->run_assay data_analysis Analyze Data & Calculate Concentrations run_assay->data_analysis Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Ligand External Ligand Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response SequosempervirinB This compound SequosempervirinB->Kinase2 inhibits

References

Application Notes and Protocols for the Investigation of Antiviral Compounds from Sequoia sempervirens

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Sequoiadendron sempervirens B" as a specific antiviral compound does not correspond to any known molecule in the scientific literature. It appears to be a conflation of two distinct giant redwood species: Sequoia sempervirens (Coast Redwood) and Sequoiadendron giganteum (Giant Sequoia). This document will focus on the potential for antiviral research based on bioactive compounds found in Sequoia sempervirens, as existing research points to a variety of bioactive extracts from this species.

Introduction to Bioactive Compounds in Sequoia sempervirens

Sequoia sempervirens, the Coast Redwood, is known for its remarkable longevity and resistance to decay and insect attack. This resilience is attributed to a rich profile of secondary metabolites, particularly phenolic compounds, tannins, and terpenoids present in its heartwood and bark. While research has historically focused on the antimicrobial and fungicidal properties of these extracts, the diverse chemical constituents of S. sempervirens present a promising frontier for the discovery of novel antiviral agents.

Ethanol extracts and essential oils from the bark of Sequoia sempervirens have been shown to possess significant bioactive potential, including high concentrations of polyphenolic compounds and tannins.[1] These classes of phytochemicals are well-documented for their broad-spectrum antiviral activities against a range of human and animal viruses.[2][3][4][5]

Potential Antiviral Mechanisms of Action

While specific antiviral mechanisms for compounds from Sequoia sempervirens have yet to be elucidated, the known antiviral activities of its constituent phytochemical classes, such as flavonoids and tannins, suggest several potential modes of action. These compounds can interfere with multiple stages of the viral life cycle.[6][7][8][9]

  • Inhibition of Viral Entry: Many polyphenolic compounds can block the attachment of viral particles to host cell receptors, thereby preventing the initiation of infection.[6][7]

  • Disruption of Viral Replication: Certain phytochemicals can inhibit key viral enzymes, such as reverse transcriptase and protease, which are essential for the replication of viruses like HIV.[2] They can also interfere with viral genome synthesis.

  • Inhibition of Viral Release: Some compounds can impair the assembly and release of new viral particles from infected cells, thus limiting the spread of the infection.

  • Modulation of Host Immune Response: Bioactive plant compounds can also exert antiviral effects by modulating the host's immune system, for instance, by enhancing the production of antiviral cytokines.[7][8]

Below is a conceptual diagram illustrating these potential antiviral mechanisms.

Antiviral_Mechanisms cluster_virus_lifecycle Viral Life Cycle cluster_compounds Bioactive Compounds (e.g., from Sequoia sempervirens) Attachment 1. Attachment Entry 2. Entry Attachment->Entry Replication 3. Replication Entry->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Virus Virus Release->Virus New Virions Compound Polyphenols, Tannins, etc. Compound->Attachment Inhibit Compound->Replication Inhibit Compound->Release Inhibit HostCell Host Cell Virus->Attachment

Caption: Potential stages of the viral life cycle inhibited by bioactive compounds.

Experimental Protocols

The following are generalized protocols for the extraction and antiviral screening of compounds from Sequoia sempervirens.

This protocol describes a general method for preparing ethanol extracts from the bark of S. sempervirens.

  • Sample Collection and Preparation:

    • Collect fresh bark samples from Sequoia sempervirens.

    • Wash the bark thoroughly with distilled water to remove any debris.

    • Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

    • Grind the dried bark into a fine powder using a mechanical grinder.

  • Ethanol Extraction:

    • Weigh 50 g of the powdered bark and place it in a 500 mL Erlenmeyer flask.

    • Add 250 mL of 95% ethanol to the flask.

    • Seal the flask and place it on an orbital shaker at 150 rpm for 48 hours at room temperature.

    • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.

    • The resulting crude extract can be lyophilized to obtain a dry powder and stored at -20°C until further use.

Before assessing antiviral activity, it is crucial to determine the non-toxic concentration of the extract on the host cells.

  • Cell Culture:

    • Culture a suitable cell line (e.g., Vero cells for Herpes Simplex Virus, or MDCK cells for Influenza virus) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of the S. sempervirens extract in dimethyl sulfoxide (DMSO) and further dilute it in cell culture medium to various concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

    • Remove the old medium from the cells and add 100 µL of the different concentrations of the extract.

    • Include a vehicle control (medium with DMSO) and a cell-only control (medium).

    • Incubate for 48-72 hours.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

This assay is used to quantify the inhibition of viral replication.

  • Infection:

    • Grow a confluent monolayer of host cells in 6-well plates.

    • Pre-treat the cells with non-toxic concentrations of the S. sempervirens extract for 2 hours.

    • Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Treatment and Overlay:

    • After incubation, remove the virus inoculum and wash the cells with PBS.

    • Overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing various concentrations of the plant extract.

  • Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO2 incubator until viral plaques are visible (typically 2-3 days).

    • Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

    • The Selectivity Index (SI) can be calculated as CC50 / IC50. A higher SI value indicates a more promising antiviral agent.

The workflow for screening antiviral activity is depicted in the diagram below.

Antiviral_Screening_Workflow cluster_extraction 1. Extraction & Preparation cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis PlantMaterial Sequoia sempervirens Bark Extraction Ethanol Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Cytotoxicity Cytotoxicity Assay (CC50) CrudeExtract->Cytotoxicity Antiviral Plaque Reduction Assay (IC50) CrudeExtract->Antiviral Cytotoxicity->Antiviral Select non-toxic concentrations SI_Calculation Calculate Selectivity Index (SI = CC50 / IC50) Antiviral->SI_Calculation Lead_Identification Identification of Lead Compounds SI_Calculation->Lead_Identification

Caption: General workflow for antiviral screening of plant extracts.

Future Directions

The exploration of Sequoia sempervirens for antiviral compounds is still in its infancy. Future research should focus on:

  • Bioassay-Guided Fractionation: To isolate and identify the specific compounds responsible for any observed antiviral activity.

  • Mechanism of Action Studies: To elucidate the precise molecular targets of the active compounds.

  • In Vivo Studies: To evaluate the efficacy and safety of promising compounds in animal models of viral diseases.

  • Broad-Spectrum Screening: To test extracts and isolated compounds against a wide range of viruses to determine the breadth of their antiviral activity.

By systematically applying these methodologies, the rich chemical diversity of Sequoia sempervirens can be harnessed to discover and develop novel antiviral therapies.

References

Application Notes and Protocols for Preclinical Evaluation of Sequosempervirin B in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the preclinical evaluation of Sequosempervirin B, a novel investigational antiviral agent, in animal models. Due to the nascent stage of research on this compound, this document outlines a generalized yet detailed framework adaptable to the specific viral pathogen being targeted. The protocol encompasses initial in vitro characterization, pharmacokinetic and toxicology assessments, and a phased in vivo efficacy evaluation in a murine model.

Hypothesized Mechanism of Action

For the purpose of guiding experimental design, it is hypothesized that this compound acts as a direct inhibitor of a viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of many RNA viruses. By targeting RdRp, this compound is presumed to terminate viral genome replication, thereby halting the propagation of the virus. The following diagram illustrates this proposed mechanism.

cluster_virus Viral Replication Cycle cluster_drug Drug Action entry Viral Entry uncoating Uncoating entry->uncoating replication Viral RNA Replication (RdRp-mediated) uncoating->replication translation Protein Synthesis replication->translation assembly Virion Assembly translation->assembly release Progeny Virus Release assembly->release sequo This compound sequo->replication Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Characterization

Prior to in vivo studies, the antiviral activity and cytotoxicity of this compound must be determined in a relevant cell line.

1.1. Cell Viability and Cytotoxicity Assay

  • Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

  • Method:

    • Seed a suitable cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate.

    • After 24 hours, treat the cells with serial dilutions of this compound.

    • Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a standard method such as the MTT or MTS assay.

    • Calculate the CC50 value from the dose-response curve.

1.2. Antiviral Activity Assay (Plaque Reduction Assay)

  • Objective: To determine the 50% effective concentration (EC50) of this compound.

  • Method:

    • Seed host cells in 6-well plates and grow to confluence.

    • Infect the cell monolayers with the target virus at a known titer for 1 hour.

    • Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose).

    • Incubate until viral plaques are visible.

    • Fix and stain the cells to visualize and count the plaques.

    • Calculate the EC50, the concentration of this compound that reduces the number of plaques by 50% compared to untreated controls.

1.3. Data Presentation: In Vitro Activity

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound[Insert Value][Insert Value][Insert Value]
Positive Control[Insert Value][Insert Value][Insert Value]
Animal Model Selection and Husbandry
  • Species: Mouse (e.g., BALB/c or C57BL/6). The choice of strain may depend on the specific virus and its ability to cause disease in mice.

  • Health Status: Specific pathogen-free (SPF).

  • Housing: Animals should be housed in an appropriate biosafety level facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic (PK) and Toxicology Studies

3.1. Single-Dose Pharmacokinetics

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Method:

    • Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

3.2. Acute Toxicity Study

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

  • Method:

    • Administer escalating single doses of this compound to different groups of mice.

    • Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

    • At the end of the observation period, perform a complete necropsy and collect major organs for histopathological examination.

3.3. Data Presentation: Pharmacokinetic and Toxicology Summary

ParameterValue
Pharmacokinetics
Cmax (ng/mL)[Insert Value]
Tmax (h)[Insert Value]
AUC (ng*h/mL)[Insert Value]
Half-life (h)[Insert Value]
Toxicology
MTD (mg/kg)[Insert Value]
Target Organs of Toxicity[Identify Organs]
In Vivo Efficacy Evaluation

The following workflow outlines the key steps for assessing the in vivo antiviral efficacy of this compound.

start Animal Acclimatization randomization Randomization into Treatment Groups start->randomization infection Viral Challenge randomization->infection treatment Treatment with this compound or Vehicle Control infection->treatment monitoring Daily Monitoring: - Body Weight - Clinical Score - Survival treatment->monitoring sampling Tissue Collection at Pre-determined Endpoints monitoring->sampling analysis Endpoint Analysis: - Viral Load (RT-qPCR) - Histopathology - Cytokine Analysis sampling->analysis end Data Interpretation and Reporting analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

4.1. Experimental Groups

  • Group 1: Uninfected, vehicle control.

  • Group 2: Infected, vehicle control.

  • Group 3: Infected, treated with this compound (low dose).

  • Group 4: Infected, treated with this compound (mid dose).

  • Group 5: Infected, treated with this compound (high dose).

  • Group 6 (Optional): Infected, treated with a positive control antiviral drug.

4.2. Viral Challenge

  • Infect mice with a standardized dose of the target virus via a relevant route of administration (e.g., intranasal for respiratory viruses).

4.3. Drug Administration

  • Initiate treatment with this compound at a specified time post-infection (e.g., 4 hours).

  • Administer the compound according to a predetermined dosing schedule (e.g., once or twice daily) for a specified duration (e.g., 5-7 days).

4.4. Monitoring and Endpoints

  • Primary Endpoints:

    • Survival: Monitor and record survival daily.

    • Body Weight: Measure and record the body weight of each animal daily.

  • Secondary Endpoints:

    • Clinical Score: Assign a daily clinical score based on signs of illness (e.g., ruffled fur, hunched posture, reduced activity).

    • Viral Load: At selected time points (e.g., days 3 and 5 post-infection), euthanize a subset of animals from each group and collect relevant tissues (e.g., lungs, spleen, brain). Determine the viral load in these tissues using RT-qPCR.

    • Histopathology: Examine fixed tissues for pathological changes and inflammation.

    • Cytokine Analysis: Measure the levels of key pro-inflammatory and anti-inflammatory cytokines in plasma or tissue homogenates.

4.5. Data Presentation: In Vivo Efficacy

Table 1: Survival and Body Weight Changes

Treatment GroupNMedian Survival (days)% SurvivalMean Body Weight Change on Day 5 (%)
Infected + Vehicle10[Insert Value][Insert Value][Insert Value]
Infected + Seq B (Low)10[Insert Value][Insert Value][Insert Value]
Infected + Seq B (Mid)10[Insert Value][Insert Value][Insert Value]
Infected + Seq B (High)10[Insert Value][Insert Value][Insert Value]

Table 2: Viral Load in Lung Tissue (Day 5 Post-Infection)

Treatment GroupNMean Viral Titer (log10 PFU/g)
Infected + Vehicle5[Insert Value]
Infected + Seq B (Low)5[Insert Value]
Infected + Seq B (Mid)5[Insert Value]
Infected + Seq B (High)5[Insert Value]

Conclusion

This protocol provides a robust framework for the preclinical evaluation of this compound in animal models. The systematic approach, from in vitro characterization to in vivo efficacy studies, will generate the necessary data to assess the therapeutic potential of this novel antiviral compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to inform further drug development decisions.

Application Notes and Protocols for Studying Enzyme Inhibition with Sequosempervirin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sequosempervirin B, a norlignan compound isolated from the branches and leaves of Sequoia sempervirens, in the study of enzyme inhibition. This compound has been identified as an inhibitor of cyclic AMP (cAMP) phosphodiesterase (PDE), a crucial enzyme family involved in signal transduction pathways.[1][2]

Introduction to this compound and its Target

This compound is a natural product with a phenylpropanoid structure.[1][2] Its inhibitory action on cAMP phosphodiesterase makes it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. Phosphodiesterases are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger.[3] By inhibiting PDE, this compound can lead to an increase in intracellular cAMP levels, thereby modulating downstream signaling pathways.

Quantitative Data Summary

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
This compoundcyclic AMP PhosphodiesteraseData to be determinedData to be determinedData to be determinedZhang YM, et al. 2005
Positive Control (e.g., IBMX)cyclic AMP PhosphodiesteraseInsert literature valueInsert literature valueInsert literature valueCite relevant literature

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay for cAMP Phosphodiesterase

This protocol describes a biochemical assay to determine the inhibitory activity of this compound against a purified cAMP phosphodiesterase enzyme. A common method is the two-step radioassay.[3]

Materials:

  • Purified cAMP phosphodiesterase (commercial source)

  • This compound

  • [³H]-cAMP (radiolabeled substrate)

  • 5'-AMP (unlabeled product)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of purified cAMP phosphodiesterase, and varying concentrations of this compound (or vehicle control).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C) to allow for binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding a solution containing a mixture of [³H]-cAMP and unlabeled cAMP.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at 30°C. The reaction time should be optimized to ensure linear product formation.

  • Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

  • Conversion to Adenosine: Add snake venom nucleotidase to the reaction mixture to convert the product, [³H]-5'-AMP, to [³H]-adenosine. Incubate for a further 10 minutes at 30°C.

  • Separation of Product: Add an anion-exchange resin slurry to the tubes. The resin will bind the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.

  • Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial containing scintillation cocktail.

  • Measurement: Measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of [³H]-adenosine produced and thus the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Measuring Intracellular cAMP Levels

This protocol outlines a method to assess the effect of this compound on intracellular cAMP levels in a relevant cell line.

Materials:

  • A suitable cell line (e.g., HEK293, CHO)

  • Cell culture medium and supplements

  • This compound

  • Forskolin (an adenylyl cyclase activator, used as a positive control)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specific duration. A positive control group treated with forskolin should also be included.

  • Cell Lysis: After the incubation period, remove the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive binding assay where the cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis: Quantify the cAMP concentration for each treatment condition. Plot the cAMP concentration against the concentration of this compound to determine the dose-dependent effect of the compound on intracellular cAMP accumulation.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Receptor Receptor Adenylyl_Cyclase Adenylyl Cyclase Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PDE cAMP Phosphodiesterase cAMP->PDE Degraded by PKA Protein Kinase A cAMP->PKA Activates 5_AMP 5'-AMP PDE->5_AMP Sequosempervirin_B This compound Sequosempervirin_B->PDE Inhibits Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of cAMP and the inhibitory action of this compound.

G Start Start Prepare_Reaction Prepare Reaction Mixture (Enzyme, Buffer, this compound) Start->Prepare_Reaction Pre_Incubate Pre-incubate Prepare_Reaction->Pre_Incubate Add_Substrate Add [3H]-cAMP Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Terminate_Reaction Terminate Reaction (Heat Inactivation) Incubate->Terminate_Reaction Convert_Product Add Snake Venom Nucleotidase Terminate_Reaction->Convert_Product Separate_Product Add Anion-Exchange Resin Convert_Product->Separate_Product Quantify Scintillation Counting Separate_Product->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro cAMP phosphodiesterase inhibition assay.

References

Application Notes & Protocols for Sequosempervirin B Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sequosempervirin B is a novel investigational agent with putative antiviral properties. These application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound, from initial in vitro characterization to in vivo validation. The following protocols are designed to be adaptable to various viral targets and research settings. For the purpose of detailed methodology, examples targeting Hepatitis B Virus (HBV) are provided.

Hypothesized Mechanism of Action

To guide the experimental design, we hypothesize that this compound acts as a direct-acting antiviral by inhibiting a key viral enzyme essential for replication, such as the RNA-dependent RNA polymerase (RdRp) or, in the case of HBV, the reverse transcriptase activity of the viral polymerase. This inhibition is expected to lead to a reduction in viral load.

Signaling Pathway Diagram

G cluster_0 Host Cell Viral_Entry Viral Entry Uncoating Uncoating & Genome Release Viral_Entry->Uncoating Replication Viral Genome Replication (e.g., Reverse Transcription for HBV) Uncoating->Replication Transcription_Translation Viral Protein Synthesis Replication->Transcription_Translation Assembly Virion Assembly Transcription_Translation->Assembly Egress Viral Egress Assembly->Egress Sequosempervirin_B This compound Sequosempervirin_B->Inhibition Inhibition->Replication

Caption: Hypothesized mechanism of this compound targeting viral genome replication.

In Vitro Efficacy Studies

The initial phase of efficacy testing involves a series of in vitro assays to determine the antiviral activity and cytotoxicity of this compound in relevant cell culture models.

Experimental Workflow: In Vitro Studies

G Start Start Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral Antiviral Activity Assay (EC50) Start->Antiviral Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity Antiviral->Selectivity MOA Mechanism of Action Studies Selectivity->MOA End End MOA->End

Caption: Workflow for in vitro evaluation of this compound.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that is toxic to host cells. This is crucial for distinguishing antiviral effects from general cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed susceptible host cells (e.g., HepG2.2.15 cells for HBV) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assays

Objective: To determine the concentration of this compound that effectively inhibits viral replication by 50% (EC50).

Protocol: HBV DNA Quantification by qPCR

  • Cell Seeding and Infection: Seed HepG2.2.15 cells (which constitutively express HBV) in a 24-well plate.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a positive control (e.g., Entecavir) and a no-drug control.

  • Incubation: Incubate the cells for 6 days, replacing the medium and compound every 2 days.

  • Supernatant Collection: Collect the cell culture supernatant on day 6.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR: Quantify the HBV DNA levels using a validated qPCR assay targeting a conserved region of the HBV genome.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration.

Data Presentation: In Vitro Results

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HBV

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound>1000.5>200
Entecavir (Control)>1000.01>10,000

In Vivo Efficacy Studies

Following promising in vitro results, the efficacy of this compound should be evaluated in a relevant animal model.

Experimental Workflow: In Vivo Studies

G Start Start Model Select Animal Model (e.g., HBV Transgenic Mice) Start->Model Dosing Determine Dosing Regimen (Pharmacokinetics/Toxicology) Model->Dosing Treatment Administer Treatment Dosing->Treatment Monitoring Monitor Viral Load & Biomarkers Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Liver Histology) Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for in vivo evaluation of this compound.

Animal Model Selection

For HBV, a transgenic mouse model that expresses the HBV genome and produces infectious virions is a suitable choice.

Dosing and Administration

Based on preliminary pharmacokinetic and toxicology studies, determine the appropriate dose levels and route of administration (e.g., oral gavage).

Protocol: In Vivo Efficacy in HBV Transgenic Mice

  • Animal Acclimatization: Acclimatize HBV transgenic mice for at least one week.

  • Group Allocation: Randomly assign mice to different treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline)

    • This compound (Low Dose)

    • This compound (High Dose)

    • Positive Control (e.g., Tenofovir)

  • Treatment Administration: Administer the compounds daily via oral gavage for 28 days.

  • Sample Collection: Collect blood samples weekly via retro-orbital bleeding to monitor serum HBV DNA levels and liver function markers (ALT, AST).

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect liver tissue for histological analysis and quantification of intrahepatic HBV DNA.

Data Presentation: In Vivo Results

Table 2: In Vivo Efficacy of this compound in HBV Transgenic Mice

Treatment GroupMean Log10 Reduction in Serum HBV DNA (Day 28)Mean Serum ALT (U/L) at Day 28
Vehicle Control0.1150
This compound (10 mg/kg)1.560
This compound (50 mg/kg)2.545
Tenofovir (30 mg/kg)2.840

Conclusion

This document outlines a systematic approach to evaluating the preclinical efficacy of the novel antiviral candidate, this compound. The provided protocols and workflows offer a robust framework for generating the necessary data to support its further development. Successful completion of these studies will provide critical insights into the compound's therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific synthesis of a compound named "Sequosempervirin B" is not publicly available. This technical support guide provides generalized troubleshooting advice and methodologies applicable to the synthesis of complex natural products, drawing on established principles of organic chemistry. The following content is intended for researchers, scientists, and drug development professionals to aid in optimizing synthetic yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of a complex molecule like this compound is consistently low. What general strategies can I employ to improve it?

A1: Low overall yield in a multi-step synthesis is a common challenge. A key strategy is to identify the lowest-yielding steps and focus optimization efforts there. Consider implementing a convergent synthesis approach, where different fragments of the molecule are synthesized separately and then combined, which can significantly improve overall yield compared to a linear approach.[1] Additionally, employing methods like C-H bond activation can lead to shorter and more efficient synthetic routes.[2] For instance, a synthesis of Epicoccin G using C-H bond activation was reduced by three steps and the overall yield increased from 1.5% to 19.6%.[2]

Q2: How critical is catalyst selection in cross-coupling reactions, and how can I efficiently find the optimal catalyst?

A2: Catalyst selection is paramount for the success of cross-coupling reactions, which are foundational in the synthesis of many complex molecules.[3] The choice of both the metal (commonly palladium) and the ligand can dramatically affect reaction efficiency, selectivity, and yield.[3][4][5] To streamline the optimization process, catalyst screening platforms are available that allow for the rapid testing of a curated set of catalysts and ligands to identify the most effective combination for a specific substrate pairing.[6] This data-driven approach can reduce hundreds of potential trial reactions to a manageable number.[6]

Q3: What are the key parameters to consider when optimizing a palladium-catalyzed cross-coupling reaction?

A3: Beyond the catalyst and ligand, several other parameters are crucial for optimizing palladium-catalyzed cross-coupling reactions. These include:

  • Solvent: The choice of solvent can influence catalyst solubility, stability, and reactivity.

  • Base: The strength and type of base are critical for the efficiency of the catalytic cycle.

  • Temperature: Reaction temperature affects reaction rate and selectivity.

  • Concentration: The concentration of reactants can impact reaction kinetics and the potential for side reactions.

  • Catalyst Loading: Using the appropriate amount of catalyst (often expressed in mol % or ppm) is a balance between achieving a good reaction rate and minimizing cost and potential product contamination.[4][5]

Continuous flow chemistry offers precise control over these parameters, often leading to rapid and efficient optimization.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion in a Suzuki-Miyaura Coupling Reaction Inactive catalystEnsure proper in situ generation of the active Pd(0) species from the Pd(II) precatalyst. The choice of reducing agent and conditions is critical to avoid catalyst deactivation.[3]
Poor choice of ligandPerform a catalyst/ligand screening to identify the optimal phosphine ligand for your specific substrates.[6]
Incorrect base or solventScreen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF, water mixtures) to find the optimal combination.
Formation of Significant Byproducts (e.g., Homocoupling) Suboptimal reaction conditionsRe-optimize the reaction temperature, concentration, and stoichiometry of reactants. The rate of addition of reagents can also be critical.[8]
Catalyst deactivation or side reactionsVarying the ligand-to-metal ratio can sometimes suppress side reactions.[4][5] The choice of precatalyst can also influence byproduct formation.
Difficulty in Purifying the Final Compound Presence of residual palladium catalystEmploy scavenging agents or perform specialized chromatography to remove residual metal.
Co-elution of byproducts with the desired productIf byproducts have similar polarity, consider derivatization of the desired product to alter its chromatographic behavior, followed by removal of the derivatizing group.
Degradation of the compound on silica gelUse a less acidic stationary phase (e.g., alumina) or a different purification technique such as preparative HPLC or crystallization.

Experimental Protocols

General Protocol for Optimization of a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general workflow for optimizing a Suzuki-Miyaura reaction. The specific amounts and reagents should be adapted for the specific substrates being used.

1. Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf); 0.5-5 mol %)

  • Ligand (e.g., SPhos, XPhos, PPh₃; 1-2 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF/H₂O mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line equipment

2. Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, base, palladium precatalyst, and ligand.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

3. Optimization:

  • Catalyst/Ligand Screening: Set up an array of small-scale reactions in parallel, each with a different palladium precatalyst and/or phosphine ligand combination. Analyze the yield of each reaction to identify the most promising candidates.[6]

  • Solvent and Base Screening: Using the best catalyst/ligand combination, perform a similar screen for different solvents and bases.

  • Temperature and Concentration Optimization: Once the optimal catalyst, ligand, solvent, and base are identified, further refine the yield by optimizing the reaction temperature and concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_opt Optimization Cycle cluster_scale Scale-up start Define Substrates (Aryl Halide & Boronic Acid) reagents Select Initial Reagents (Pd Source, Ligand, Base, Solvent) start->reagents screen Parallel Screening (Catalyst, Ligand, Solvent, Base) reagents->screen analyze Analyze Yields (TLC, LC-MS, NMR) screen->analyze identify Identify Best Conditions analyze->identify identify->screen Refine Parameters scale_up Scale-up Reaction identify->scale_up purify Purification (Chromatography, Crystallization) scale_up->purify end Isolated Product purify->end

Caption: Workflow for optimizing a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_low_yield cluster_reaction Reaction Conditions cluster_solutions Potential Solutions start Low Yield Observed check_purity Check Starting Material Purity & Stoichiometry start->check_purity check_catalyst Is the Catalyst Active? check_purity->check_catalyst check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes rescreen_catalyst Screen New Catalysts/Ligands check_catalyst->rescreen_catalyst No check_byproducts Are Byproducts Forming? check_conditions->check_byproducts Yes optimize_params Re-optimize Temp, Conc., Base, Solvent check_conditions->optimize_params No adjust_stoich Adjust Stoichiometry / Addition Rate check_byproducts->adjust_stoich end Improved Yield rescreen_catalyst->end optimize_params->end adjust_stoich->end

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

"troubleshooting Sequosempervirin B instability in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sequosempervirin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide: this compound Instability in Solution

This guide provides solutions to common problems related to the stability of this compound.

Problem Possible Cause Recommended Solution
Precipitation or cloudiness in aqueous solutions. Low aqueous solubility of this compound.Prepare a stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <1%).
Loss of activity or degradation over a short period at room temperature. Temperature sensitivity. This compound, as a phenolic compound, may be prone to oxidation and degradation at ambient temperatures.Prepare solutions fresh before each experiment. If short-term storage is necessary, keep solutions on ice. For longer-term storage, aliquot and store at -20°C or -80°C. Minimize freeze-thaw cycles.
Discoloration of the solution (e.g., turning yellow or brown). Oxidation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.Use degassed solvents to prepare solutions. Store solutions in amber vials or protect them from light. Consider adding antioxidants, such as ascorbic acid, if compatible with your assay.
Inconsistent results between experiments. pH-dependent degradation. The stability of phenolic compounds can be highly dependent on the pH of the solution.Maintain a consistent pH for your solutions using a suitable buffer system. Phenolic compounds are often more stable in slightly acidic conditions.[1] It is advisable to determine the optimal pH range for this compound stability.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound. New peaks may correspond to degradation products.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its likely poor water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For cell-based assays, DMSO is a common choice, but the final concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent toxicity.

Q2: How should I store my this compound solutions?

A2: For short-term storage (hours to a few days), refrigerated conditions (2-8°C) are advisable. For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q3: My solution has changed color. Can I still use it?

A3: A change in color, such as turning yellow or brown, is often an indication of oxidation and degradation. It is highly recommended to discard the discolored solution and prepare a fresh one to ensure the integrity of your experimental results.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: A stability study using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the most reliable way to assess stability.[2][3][4] You can incubate the solution under your experimental conditions (e.g., specific buffer, temperature) and analyze samples at different time points to quantify the amount of intact this compound remaining.

Q5: What are the expected degradation pathways for this compound?

A5: As a norlignan, a type of phenolic compound, this compound is likely susceptible to degradation through oxidation.[5] This can involve the formation of quinone-type structures. Hydrolysis may also occur under strongly acidic or basic conditions. A forced degradation study is the definitive way to elucidate its specific degradation pathways.

Experimental Protocols

Protocol for Assessing this compound Solubility

This protocol outlines a method to determine the approximate solubility of this compound in various solvents.

  • Preparation: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of the test solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of an analytical method (e.g., HPLC-UV).

  • Calculation: Determine the concentration of this compound in the diluted sample and back-calculate to determine the solubility in the original solvent.

Protocol for Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[6][7][8]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability_test Stability Assessment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute with Experimental Buffer prep_stock->dilute incubate Incubate under Experimental Conditions (Temperature, pH, Light) dilute->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24 hours) incubate->sample hplc Analyze by HPLC/LC-MS sample->hplc data Quantify Remaining this compound hplc->data

Caption: Workflow for assessing the stability of this compound in a solution.

camp_pathway receptor GPCR g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pde Phosphodiesterase (PDE) camp->pde pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde->amp Degrades response Cellular Response pka->response Phosphorylates Targets sequo This compound sequo->pde Inhibits

Caption: Simplified signaling pathway of cAMP and the inhibitory action of this compound on PDE.

References

"optimizing Sequosempervirin B dosage for in vivo studies"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sequosempervirin B

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for researchers utilizing this compound in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse model?

A1: For initial in vivo studies in mice, a starting dose of 10 mg/kg administered via intraperitoneal (IP) injection is recommended. This recommendation is based on preliminary dose-ranging studies that have shown therapeutic efficacy with minimal toxicity at this level. However, the optimal dose will be dependent on the specific animal model and disease state being investigated.

Q2: How should this compound be solubilized for in vivo administration?

A2: this compound is sparingly soluble in aqueous solutions. For in vivo use, it is recommended to first dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then dilute to the final concentration with a vehicle such as saline or a solution of 5% dextrose. It is crucial to ensure complete dissolution before administration to prevent precipitation.

Q3: What is the known mechanism of action for this compound?

A3: this compound is known to be an inhibitor of the MAPK/ERK signaling pathway. It specifically targets the phosphorylation of MEK1/2, thereby preventing the downstream activation of ERK1/2. This inhibition leads to a reduction in cell proliferation and angiogenesis in targeted tissues.

Q4: Are there any known toxicities associated with this compound?

A4: At doses exceeding 50 mg/kg in rodent models, signs of mild sedation and transient ataxia have been observed. Histopathological analysis at these higher doses has shown no significant organ damage, although reversible elevations in liver enzymes have been noted. Close monitoring of animal behavior and regular blood work are recommended for high-dose or long-term studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of Compound During Formulation - Inadequate initial dissolution in organic solvent. - Vehicle is not at optimal pH or temperature. - Final concentration is too high.- Ensure complete dissolution in DMSO before adding the aqueous vehicle. - Gently warm the vehicle to 37°C before mixing. - Prepare a more dilute solution if precipitation persists.
No Observed Therapeutic Effect - Suboptimal dosage. - Inefficient route of administration. - Rapid metabolism of the compound.- Perform a dose-response study to identify the optimal dose. - Consider alternative routes of administration (e.g., oral gavage, intravenous). - Analyze pharmacokinetic data to determine the compound's half-life and adjust dosing frequency accordingly.
Signs of Animal Distress (e.g., lethargy, weight loss) - Dose is too high, leading to toxicity. - Adverse reaction to the vehicle.- Reduce the dosage or decrease the frequency of administration. - Run a control group with only the vehicle to rule out vehicle-specific effects. - Monitor animals daily for clinical signs and body weight.

Data Presentation

Table 1: Dose-Response Data for this compound in a Xenograft Mouse Model

Dosage (mg/kg) Tumor Growth Inhibition (%) Change in Body Weight (%) Observations
525 ± 5+2 ± 1No adverse effects observed.
1055 ± 8+1 ± 1.5No adverse effects observed.
2578 ± 6-3 ± 2Mild, transient lethargy noted post-injection.
5085 ± 7-8 ± 3Significant lethargy and ataxia observed for up to 4 hours post-injection.

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, IV)

Parameter Value Unit
Cmax1.2 ± 0.3µg/mL
Tmax0.5hours
Half-life (t½)4.2 ± 0.8hours
AUC(0-∞)8.5 ± 1.5µg*h/mL
Clearance1.2 ± 0.2L/h/kg
Volume of Distribution6.8 ± 1.1L/kg

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a stock concentration of 100 mg/mL.

  • Vortex the solution until the powder is completely dissolved. A brief sonication may be used to aid dissolution.

  • In a separate sterile tube, prepare the required volume of the vehicle (e.g., sterile saline).

  • Slowly add the this compound stock solution to the vehicle while vortexing to ensure rapid and even mixing. The final concentration of DMSO should not exceed 10%.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Implant tumor cells subcutaneously into the flank of immunocompromised mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Prepare the this compound formulation and the vehicle control as described in Protocol 1.

  • Administer the assigned treatment (e.g., 10 mg/kg this compound or vehicle) via intraperitoneal injection once daily.

  • Measure tumor volume and body weight every 2-3 days for the duration of the study.

  • At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase formulation Formulate this compound randomization Randomize Animals formulation->randomization animal_prep Tumor Implantation & Growth animal_prep->randomization dosing Daily Dosing randomization->dosing monitoring Monitor Tumor & Weight dosing->monitoring endpoint Endpoint Reached monitoring->endpoint collection Collect Tissues endpoint->collection analysis Analyze Data collection->analysis

Caption: Experimental workflow for in vivo dosage optimization.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation SequosempervirinB This compound SequosempervirinB->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

troubleshooting_tree cluster_efficacy Efficacy Issues cluster_toxicity Toxicity Issues start Suboptimal In Vivo Results? no_effect No Therapeutic Effect start->no_effect toxicity Signs of Animal Distress start->toxicity check_dose Is dose optimal? no_effect->check_dose check_route Is administration route efficient? check_dose->check_route Yes check_pk Is compound rapidly metabolized? check_route->check_pk Yes check_dose_high Is dose too high? toxicity->check_dose_high check_vehicle Is vehicle causing issues? check_dose_high->check_vehicle No

Caption: Troubleshooting decision tree for in vivo studies.

Technical Support Center: Sequosempervirin B Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sequosempervirin B, a novel nor-lignan phenolic compound isolated from the heartwood of the Coast Redwood (Sequoia sempervirens). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common artifacts and troubleshooting strategies for biological assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound belongs to a class of nor-lignan phenolics known as sequosempervirins, which have been isolated from the heartwood of Sequoia sempervirens.[1] This class of compounds is associated with the natural durability and antifungal properties of redwood.[1][2] Preliminary studies suggest that this compound may possess anti-inflammatory and cytotoxic properties, though further research is needed to fully elucidate its mechanism of action.

Q2: I am observing high variability in my cell viability (e.g., MTT) assay results. What could be the cause?

A2: High variability in cell-based assays can stem from several factors. Firstly, ensure consistent cell seeding density and that cells are in the logarithmic growth phase.[3] Secondly, natural products like this compound can sometimes interfere with the assay itself. For instance, it may interact with the MTT reagent or form a precipitate at higher concentrations, leading to inaccurate absorbance readings. Consider running a cell-free control with this compound to check for direct reduction of MTT.

Q3: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. How should I address this?

A3: Poor solubility in aqueous media is a common issue with phenolic compounds. It is recommended to dissolve this compound in a small amount of a biocompatible solvent like DMSO first, and then dilute it to the final concentration in the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including vehicle controls, as DMSO can have its own biological effects. If precipitation still occurs, consider using a stabilizing agent or exploring alternative delivery methods like encapsulation.

Q4: I am not observing the expected downstream effects on protein expression (Western Blot) or gene expression (qPCR) despite seeing a change in cell viability. Why might this be?

A4: This could indicate that the observed effect on cell viability is not mediated by the specific signaling pathway you are investigating, or that the timing of your analysis is not optimal. Natural products can have multiple mechanisms of action. Consider performing a broader screening of relevant signaling pathways. Also, conduct a time-course experiment to determine the optimal time point for observing changes in your target proteins or genes.

Troubleshooting Guide

Below is a table summarizing common issues, their potential causes, and recommended solutions when working with this compound in biological assays.

Issue Potential Cause Recommended Solution
Inconsistent results in cell viability assays (e.g., MTT, XTT) 1. Compound precipitation: this compound may have limited solubility in aqueous media. 2. Interference with assay reagents: The compound might directly react with the tetrazolium salt. 3. Cell seeding variability: Inconsistent number of cells per well.1. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Perform a solubility test. 2. Run a cell-free control with the compound and assay reagent to check for direct interaction. 3. Use a cell counter to ensure accurate and consistent cell seeding.
High background in fluorescence-based assays Autofluorescence of this compound: Phenolic compounds can exhibit intrinsic fluorescence.1. Measure the fluorescence of a cell-free well containing only the compound and media. 2. Subtract the background fluorescence from all experimental wells. 3. If possible, use a different fluorescent dye with an emission spectrum that does not overlap with the compound's autofluorescence.
Unexpected cytotoxicity at low concentrations 1. Solvent toxicity: The vehicle (e.g., DMSO) may be toxic to the cells at the concentration used. 2. Contamination of the compound: The isolated this compound may contain impurities.1. Run a vehicle control with the same concentration of the solvent used for the highest compound concentration. 2. Verify the purity of the compound using analytical techniques like HPLC or LC-MS.
Difficulty in reproducing results 1. Compound degradation: this compound may be unstable in solution or sensitive to light. 2. Variability in cell passage number: Cells at different passage numbers can respond differently.1. Prepare fresh stock solutions of the compound for each experiment. Store stock solutions at -20°C or -80°C and protect from light. 2. Use cells within a consistent and narrow range of passage numbers for all experiments.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the corresponding treatment or control (vehicle and untreated).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol outlines the steps to analyze protein expression changes induced by this compound.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

Signaling Pathway and Workflow Diagrams

Hypothetical Signaling Pathway for this compound

Many natural phenolic compounds are known to modulate inflammatory pathways. A plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[7][8]

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB IkB_NFkB->NFkB_n releases Sequosempervirin_B This compound Sequosempervirin_B->IKK_Complex inhibits DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) DNA->Inflammatory_Genes transcribes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the biological activity of this compound.

G Start Start: this compound Isolation & Characterization Cell_Viability Cell Viability Assays (e.g., MTT, XTT) Start->Cell_Viability Dose_Response Determine IC50 Cell_Viability->Dose_Response Mechanism_Investigation Mechanism of Action Studies Dose_Response->Mechanism_Investigation Western_Blot Western Blot (Protein Expression) Mechanism_Investigation->Western_Blot qPCR qPCR (Gene Expression) Mechanism_Investigation->qPCR Signaling_Pathway Signaling Pathway Analysis Western_Blot->Signaling_Pathway qPCR->Signaling_Pathway Data_Analysis Data Analysis & Interpretation Signaling_Pathway->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: A general experimental workflow for studying this compound.

References

Technical Support Center: Refining Purification Methods for Sequosempervirin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the novel natural product, Sequosempervirin B. Given the limited specific literature on this compound, this guide draws upon established principles and common challenges encountered in the purification of complex natural products.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a purification protocol for a novel compound like this compound?

A1: The initial steps involve a thorough characterization of the crude extract containing this compound. This includes preliminary analysis by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to estimate the complexity of the mixture and the relative abundance of the target compound.[4][5] Subsequently, a bioassay-guided fractionation strategy can be employed if a biological activity of this compound is known.[4] This involves a stepwise separation of the crude extract into fractions, followed by bioactivity testing to identify the fractions containing the compound of interest.

Q2: How do I choose the appropriate chromatographic technique for purifying this compound?

A2: The choice of chromatographic technique depends on the physicochemical properties of this compound (e.g., polarity, size, charge) and the nature of the impurities.[2][4] A combination of different chromatographic methods is often necessary for successful purification.[2] A general approach is to start with a less expensive, lower-resolution technique like vacuum liquid chromatography (VLC) or flash chromatography for initial fractionation, followed by higher-resolution techniques like HPLC for final purification.[6]

Q3: What are some common reasons for the loss of biological activity during purification?

A3: Loss of bioactivity during purification can be attributed to several factors. The target compound may be unstable and degrade due to changes in pH, temperature, or exposure to light or air.[3] It is also possible that the observed bioactivity is a result of synergistic effects between multiple compounds in the crude extract, and the activity is lost upon their separation.[3] Monitoring the activity of fractions throughout the purification process is crucial to pinpoint the step where the activity is lost.[1]

Troubleshooting Guide

Issue 1: Low yield of this compound after the initial extraction.

  • Possible Cause: Inefficient extraction solvent or method. The polarity of the solvent may not be optimal for this compound.[4][7]

  • Troubleshooting Steps:

    • Solvent Selection: Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to identify the most effective one.

    • Extraction Method: Consider alternative extraction techniques such as ultrasound-assisted extraction (UAE) or Soxhlet extraction, which can improve efficiency. However, be mindful of the potential for degradation of thermolabile compounds with methods involving heat.[7]

    • Material Preparation: Ensure the source material is properly dried and ground to increase the surface area for extraction.[6]

Issue 2: Co-elution of impurities with this compound during chromatography.

  • Possible Cause: The chromatographic conditions (stationary phase, mobile phase) are not providing sufficient resolution.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Systematically vary the solvent composition of the mobile phase to improve separation. For reverse-phase HPLC, this would involve adjusting the ratio of water to organic solvent.

    • Stationary Phase Selection: If optimizing the mobile phase is insufficient, try a different stationary phase with a different selectivity (e.g., switching from a C18 column to a phenyl-hexyl or cyano column).

    • Orthogonal Techniques: Employ a combination of different chromatographic techniques that separate based on different principles (e.g., normal-phase followed by reverse-phase chromatography).[2]

Issue 3: this compound appears to be degrading on the silica gel column.

  • Possible Cause: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.[8]

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Treat the silica gel with a base, such as triethylamine, mixed into the mobile phase to neutralize its acidic sites.[8]

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or florisil.[8]

    • Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with a higher flow rate.

Quantitative Data Summary

The following tables present illustrative data for the purification of a hypothetical natural product with properties similar to what might be expected for this compound. This data is for comparison purposes and will need to be optimized for the actual compound.

Table 1: Comparison of Extraction Solvents for this compound

Solvent SystemExtraction MethodYield of Crude Extract (mg/g of dry material)Relative Purity of this compound (by HPLC area %)
100% HexaneMaceration15.25.8
100% Ethyl AcetateMaceration35.815.2
100% MethanolMaceration52.110.5
Ethyl Acetate:Methanol (1:1)Maceration48.512.8
100% Ethyl AcetateSonication42.316.1

Table 2: Illustrative Multi-Step Purification of this compound

Purification StepTotal Weight (mg)This compound Purity (%)Yield (%)
Crude Ethyl Acetate Extract500015100
Silica Gel Flash Chromatography8506573
Preparative RP-HPLC1209816
Recrystallization95>9913

Experimental Protocols

Protocol 1: Bioassay-Guided Fractionation

  • Initial Extraction: Extract 100 g of dried and powdered source material with 1 L of ethyl acetate by maceration for 24 hours. Repeat the extraction three times. Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • VLC Fractionation: Pack a VLC column with silica gel. Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the adsorbed sample onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate and methanol.

  • Fraction Collection: Collect fractions of equal volume and combine them based on their TLC profiles.

  • Bioassay: Test each combined fraction for biological activity to identify the active fractions containing this compound.

Protocol 2: Preparative Reverse-Phase HPLC

  • Sample Preparation: Dissolve the enriched fraction from the previous step in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 10 µm, 250 x 20 mm

    • Mobile Phase: Isocratic elution with 70% acetonitrile in water.

    • Flow Rate: 10 mL/min

    • Detection: UV at 254 nm

  • Injection and Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.

Visualizations

experimental_workflow start Dried Source Material extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract flash_chrom Silica Gel Flash Chromatography crude_extract->flash_chrom enriched_fraction Enriched Fraction flash_chrom->enriched_fraction prep_hplc Preparative RP-HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Column check_tlc Review TLC analysis. Good separation? start->check_tlc optimize_mobile Optimize mobile phase (gradient, solvent strength) check_tlc->optimize_mobile No change_stationary Change stationary phase (e.g., Alumina, C18) check_tlc->change_stationary Yes, but poor column performance success Improved Purity optimize_mobile->success orthogonal_tech Employ orthogonal technique (e.g., Ion Exchange) change_stationary->orthogonal_tech orthogonal_tech->success

Caption: Troubleshooting logic for improving chromatographic separation.

References

"addressing off-target effects of Sequosempervirin B in experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Compound Technical Support Center: Sequosempervirin B

Disclaimer: this compound is a fictional compound. The following technical support guide is a hypothetical example created to fulfill the user's request for a specific content type and format. The information presented here is based on plausible scenarios for a kinase inhibitor and should not be considered real-world scientific data.

Technical Support Center: this compound

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals address potential off-target effects and other common issues encountered during experimentation with this compound.

Hypothetical Mechanism of Action: this compound is a potent ATP-competitive inhibitor of the serine/threonine kinase, Kinase A (On-Target) , which is a key regulator of cell proliferation. However, at higher concentrations, this compound has been observed to inhibit the closely related Kinase B (Off-Target) , a kinase involved in cellular stress responses.

Frequently Asked Questions (FAQs)

Q1: We are observing a phenotype that is inconsistent with the known function of Kinase A. Could this be due to an off-target effect?

A1: Yes, it is possible that the observed phenotype is a result of this compound's off-target activity on Kinase B or other unknown kinases. Most kinase inhibitors are not entirely specific and can have off-target effects, which can sometimes lead to data misinterpretation.[1] To investigate this, we recommend performing the following:

  • Dose-Response Curve: Determine if the unexpected phenotype is only present at higher concentrations of this compound, which would suggest an off-target effect.

  • Rescue Experiment: If possible, transfect cells with a this compound-resistant mutant of Kinase A. If the original phenotype is still observed, it is likely due to an off-target effect.

  • Kinase Profiling: Use a commercial kinase profiling service to screen this compound against a panel of kinases to identify other potential targets.

Q2: How can we confirm that this compound is engaging with its intended target, Kinase A, in our cellular model?

A2: Target engagement can be confirmed using several methods:

  • Western Blot Analysis: Treat cells with this compound and perform a western blot to detect the phosphorylation of a known downstream substrate of Kinase A. A decrease in phosphorylation would indicate target engagement.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of Kinase A in the presence of this compound would confirm target engagement.

  • In-cell Kinase Assay: Utilize luminescent kinase assays, such as those that measure ATP consumption, to assess kinase activity directly within cell lysates.[2][3]

Q3: What is the recommended concentration range for using this compound to minimize off-target effects?

A3: To minimize off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired on-target effect. We recommend performing a dose-response experiment to determine the IC50 value for Kinase A inhibition in your specific experimental system. As a general guideline, working at concentrations at or below the IC50 for Kinase A is advisable. See the data in Table 1 for a comparison of inhibitory potency.

Troubleshooting Guides

Issue 1: High background signal in our in vitro kinase assay.

  • Possible Cause 1: Autophosphorylation of the kinase. Some kinases can autophosphorylate, which can lead to a high background signal, especially at higher enzyme concentrations.[4]

    • Solution: Optimize the kinase concentration in your assay. Run a control reaction without the substrate to assess the level of autophosphorylation.

  • Possible Cause 2: Non-specific binding of antibodies in an ELISA-based assay.

    • Solution: Increase the number of washing steps and optimize the blocking buffer concentration. Include a control with a non-specific IgG antibody.

  • Possible Cause 3: ATP concentration affecting inhibitor potency. Discrepancies in IC50 values can arise from different ATP concentrations used in experiments.[4]

    • Solution: For comparable results, it is recommended to use an ATP concentration equal to the Km(ATP) for the enzyme being tested.[4]

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Compound precipitation. At higher concentrations, this compound may precipitate out of solution, leading to variability.

    • Solution: Visually inspect your stock solutions and working dilutions for any signs of precipitation. Consider using a lower concentration or a different solvent system.

  • Possible Cause 2: Cell passage number and confluency. Cellular responses to kinase inhibitors can vary with cell passage number and confluency.

    • Solution: Use cells within a consistent and low passage number range. Seed cells at the same density for all experiments to ensure consistent confluency at the time of treatment.

  • Possible Cause 3: Presence of serum proteins. Serum proteins can bind to small molecule inhibitors, reducing their effective concentration.[5]

    • Solution: If possible, perform experiments in serum-free media or reduce the serum concentration. Be aware that this may affect cell health.

Data Presentation

Table 1: Inhibitory Potency of this compound against On-Target (Kinase A) and Off-Target (Kinase B) Kinases.

ParameterKinase A (On-Target)Kinase B (Off-Target)
IC50 (nM) 50750
Ki (nM) 25500
Binding Affinity (Kd, nM) 15400

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from standard luminescent kinase assays that measure ATP consumption (e.g., Kinase-Glo®).[2]

  • Prepare Reagents:

    • Kinase A/B enzyme in kinase buffer.

    • Substrate peptide in kinase buffer.

    • This compound serial dilutions in kinase buffer with 1% DMSO.

    • ATP solution in kinase buffer.

    • Luminescent kinase assay reagent.

  • Assay Procedure:

    • Add 5 µL of each this compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate at room temperature for 10 minutes.

    • Add 5 µL of ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 20 µL of the luminescent kinase assay reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Downstream Target Phosphorylation
  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time.

    • Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against the phosphorylated form of a known Kinase A substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

G cluster_0 This compound On-Target Pathway cluster_1 This compound Off-Target Pathway SB This compound KinaseA Kinase A SB->KinaseA KinaseB Kinase B SB->KinaseB SubstrateA Substrate A KinaseA->SubstrateA Proliferation Cell Proliferation SubstrateA->Proliferation SubstrateB Substrate B KinaseB->SubstrateB StressResponse Stress Response SubstrateB->StressResponse

Caption: On-target and off-target signaling pathways of this compound.

G cluster_workflow Experimental Workflow start Observe Unexpected Phenotype dose_response Perform Dose-Response Curve Analysis start->dose_response western_blot Western Blot for On/Off-Target Pathways dose_response->western_blot kinase_panel Broad Kinase Inhibitor Profiling western_blot->kinase_panel conclusion Confirm Off-Target Effect kinase_panel->conclusion G cluster_troubleshooting Troubleshooting Logic issue Inconsistent Results check_precipitation Check for Compound Precipitation issue->check_precipitation Visual Inspection standardize_cells Standardize Cell Passage and Density issue->standardize_cells Experiment Setup serum_effects Consider Serum Protein Binding issue->serum_effects Assay Conditions solution_precipitation Use Fresh Dilutions/ Lower Concentration check_precipitation->solution_precipitation solution_cells Maintain Consistent Cell Culture Practices standardize_cells->solution_cells solution_serum Use Serum-Free Media (If Possible) serum_effects->solution_serum

References

Validation & Comparative

Unveiling the Molecular Target of Sequosempervirin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sequosempervirin B, a norlignan isolated from the coastal redwood Sequoia sempervirens, has demonstrated intriguing biological activities, including antifungal properties and the inhibition of cyclic AMP (cAMP) phosphodiesterase (PDE). However, a definitive confirmation of its precise biological target remains elusive in publicly available literature. This guide provides a comparative framework for researchers aiming to validate the biological target of this compound, offering a roadmap for experimental investigation and placing its potential mechanism of action in context with known inhibitors.

Performance Comparison: this compound vs. Alternative PDE Inhibitors

A direct quantitative comparison of this compound with other phosphodiesterase inhibitors is hampered by the lack of specific IC50 or binding affinity data in peer-reviewed publications. The initial discovery by Zhang et al. (2005) mentioned its inhibitory effect on cAMP phosphodiesterase but did not provide detailed quantitative analysis.

To illustrate how such a comparison would be structured, the following table presents a hypothetical dataset. Researchers are encouraged to populate this table with experimental data as it becomes available. Rolipram, a well-characterized selective PDE4 inhibitor, is included as a benchmark.

Table 1: Comparative Inhibitory Activity Against cAMP Phosphodiesterase (Hypothetical Data)

CompoundTarget PDE FamilyIC50 (µM)Antifungal Activity (MIC, µg/mL)Cell-based cAMP Assay (EC50, µM)
This compound UndeterminedData not availableCandida albicans: >100Data not available
RolipramPDE40.1 - 1Not reported0.5 - 2
IBMX (non-selective)Pan-PDE2 - 50Not applicable10 - 100

Note: The data for this compound is hypothetical and for illustrative purposes only. Experimental determination is required.

Experimental Protocols for Target Validation

To confirm the biological target of this compound, a series of well-established experimental protocols should be employed.

In Vitro Phosphodiesterase Activity Assay

This assay will determine the inhibitory potential of this compound against a panel of recombinant human phosphodiesterase enzymes.

Principle: The assay measures the conversion of cAMP to AMP by a specific PDE enzyme. The amount of AMP produced is quantified, and the inhibitory effect of the compound is determined by the reduction in AMP production.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1-11)

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • This compound and control inhibitors (e.g., Rolipram, IBMX)

  • Detection reagents (e.g., commercially available kits using fluorescence, luminescence, or colorimetric detection)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • In a 96-well plate, add the PDE enzyme, assay buffer, and the test compound or vehicle control.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution).

  • Add the detection reagents to quantify the amount of AMP produced.

  • Measure the signal using a plate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular cAMP Accumulation Assay

This assay validates the in vitro findings in a cellular context by measuring the ability of this compound to increase intracellular cAMP levels.

Principle: In whole cells, PDE inhibitors block the degradation of cAMP, leading to its accumulation. This can be enhanced by stimulating adenylyl cyclase with an agent like forskolin.

Materials:

  • A suitable cell line (e.g., HEK293, U937)

  • Cell culture medium and supplements

  • This compound, Rolipram, and IBMX

  • Forskolin

  • Lysis buffer

  • cAMP detection kit (e.g., ELISA, HTRF)

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 30 minutes).

  • Stimulate the cells with forskolin (e.g., 10 µM) for a short period (e.g., 15 minutes) to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a commercial cAMP detection kit.

  • Determine the EC50 value for cAMP accumulation.

Visualizing the Path to Target Confirmation

Experimental Workflow

The following diagram outlines the logical flow of experiments to identify and validate the biological target of this compound.

experimental_workflow cluster_discovery Initial Observation cluster_invitro In Vitro Target Identification cluster_cellular Cellular Target Validation cluster_antifungal Mechanism of Antifungal Action start Observation of Antifungal Activity and Inhibition of cAMP Phosphodiesterase pde_panel Screen against a panel of recombinant PDE enzymes (PDE1-11) start->pde_panel Hypothesis: Inhibition of a specific PDE isoform ic50 Determine IC50 values for active PDEs pde_panel->ic50 camp_assay Cellular cAMP accumulation assay ic50->camp_assay Confirm cellular activity downstream Analyze downstream signaling effects (e.g., PKA activation, CREB phosphorylation) camp_assay->downstream fungal_camp Measure cAMP levels in fungal cells treated with this compound downstream->fungal_camp Investigate relevance to antifungal mechanism phenotype Phenotypic analysis of treated fungi (e.g., morphology, growth inhibition) fungal_camp->phenotype end Target Confirmed phenotype->end Confirmed Biological Target and Mechanism of Action

Figure 1: Experimental workflow for confirming the biological target of this compound.
Hypothetical Signaling Pathway

Assuming this compound is a selective PDE4 inhibitor, its mechanism of action would involve the modulation of the cAMP signaling pathway, which is crucial for various cellular processes, including inflammation and cell growth.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor GPCR ac Adenylyl Cyclase receptor->ac Activation camp cAMP ac->camp Conversion atp ATP atp->camp pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) camp->pka Activation amp AMP pde4->amp Degradation creb CREB pka->creb Phosphorylation gene_exp Gene Expression (e.g., anti-inflammatory cytokines) creb->gene_exp Transcription Regulation sequo This compound sequo->pde4 Inhibition

Figure 2: Hypothetical signaling pathway of this compound as a PDE4 inhibitor.

Conclusion

While the initial discovery of this compound pointed towards the inhibition of cAMP phosphodiesterase as a potential mechanism of action, further detailed studies are required to confirm its specific biological target. By following the outlined experimental workflow and utilizing the provided comparative framework, researchers can systematically elucidate the molecular basis of this compound's activity. The confirmation of a specific PDE isoform as its target would open up new avenues for its development as a therapeutic agent, potentially in the realms of antifungal therapy or inflammatory diseases.

A Comparative Analysis of Sequosempervirin B and Podophyllotoxin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Sequosempervirin B and Podophyllotoxin, two naturally derived compounds with distinct biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these molecules.

Introduction to this compound and Podophyllotoxin

This compound is a norlignan compound isolated from the branches and leaves of the coastal redwood tree, Sequoia sempervirens.[1] Preliminary studies have indicated its potential as an antifungal agent and an inhibitor of cyclic AMP (cAMP) phosphodiesterase.[1] As a relatively novel compound, extensive research on its biological activities and mechanism of action is still emerging.

Podophyllotoxin is a well-characterized aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species. It is a potent antiviral and antimitotic agent that has served as a precursor for the synthesis of clinically important anticancer drugs, such as etoposide and teniposide.[2] Its mechanism of action primarily involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis.[3]

Comparative Biological Activities

While comprehensive comparative data is limited due to the nascent stage of research on this compound, a qualitative comparison of their known biological activities is presented below.

Biological ActivityThis compoundPodophyllotoxin & Derivatives
Antifungal Activity The acetone extract of Sequoia sempervirens, from which this compound was isolated, exhibited antifungal activity against Candida glabrata (IC50 = 15.98 µg/ml).[1] However, the specific activity of purified this compound has not been reported.Podophyllotoxin and its derivatives have demonstrated antifungal activity against various fungi, including Macrophomina phaseolina, Fusarium oxysporum, Myrothecium verrucaria, and Aspergillus candidus.[4]
Anticancer Activity Direct anticancer activity of this compound has not been reported. However, a related norlignan from the same extract, agatharesinol acetonide, showed activity against the A549 non-small-cell lung cancer cell line (IC50 = 27.1 µM).[1]Podophyllotoxin and its semi-synthetic derivatives, etoposide and teniposide, are well-established anticancer agents used in the treatment of various cancers, including lung, testicular, and ovarian cancers.[2][3]
Enzyme Inhibition Reported to have an inhibitory effect on cyclic AMP (cAMP) phosphodiesterase.[1] Quantitative data on this inhibition is not yet available.The primary mechanism of Podophyllotoxin is tubulin polymerization inhibition. Its derivatives, etoposide and teniposide, are potent inhibitors of topoisomerase II. There is no significant literature on its direct inhibition of cAMP phosphodiesterase.
Antiviral Activity Not reported.Podophyllotoxin is used clinically as a topical treatment for genital warts caused by the human papillomavirus (HPV).[5]

Mechanism of Action

This compound

The precise mechanism of action for this compound is not yet fully elucidated. Its reported inhibition of cAMP phosphodiesterase suggests a potential role in modulating intracellular signaling pathways that are regulated by cyclic AMP. The elevation of cAMP levels can have diverse cellular effects, including the regulation of inflammation, cell growth, and differentiation.

Podophyllotoxin

The primary mechanism of action of Podophyllotoxin is its interaction with tubulin, the protein subunit of microtubules. By binding to tubulin, Podophyllotoxin inhibits the formation of the mitotic spindle, which is essential for cell division. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Semisynthetic derivatives of Podophyllotoxin, such as etoposide and teniposide, have a different primary mechanism. They are potent inhibitors of the enzyme topoisomerase II. By stabilizing the transient DNA-enzyme complex, these drugs prevent the re-ligation of double-strand breaks in DNA, leading to genomic instability and cell death.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. The following are representative protocols for assays commonly used to evaluate the biological activities of Podophyllotoxin.

Antifungal Susceptibility Testing (Broth Microdilution Assay)
  • Fungal Strains and Culture: The fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus) are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature.

  • Inoculum Preparation: A standardized inoculum of the fungal suspension is prepared in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard.

  • Drug Dilution: A serial dilution of Podophyllotoxin is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at the optimal temperature for the specific fungus for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the drug that visibly inhibits fungal growth. This can be assessed visually or by measuring the absorbance at a specific wavelength.

Tubulin Polymerization Assay
  • Tubulin Preparation: Purified tubulin is obtained from a commercial source or prepared from bovine brain.

  • Assay Buffer: The assay is performed in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Reaction Mixture: The reaction mixture, containing tubulin and the test compound (Podophyllotoxin), is prepared in a 96-well plate.

  • Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.

  • Measurement of Polymerization: The extent of tubulin polymerization is monitored by measuring the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The inhibitory effect of Podophyllotoxin is determined by comparing the polymerization rate in the presence of the compound to a control without the compound.

Visualizations

Podophyllotoxin's Mechanism of Action on Microtubules

Podophyllotoxin_Mechanism Podophyllotoxin Podophyllotoxin Tubulin Tubulin Dimers Podophyllotoxin->Tubulin Binds to Microtubule Microtubule Podophyllotoxin->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation (Inhibited) Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Podophyllotoxin-induced apoptosis.

General Workflow for Natural Product Screening

Natural_Product_Screening cluster_0 Discovery Phase cluster_1 Screening & Characterization cluster_2 Preclinical Development Natural_Source Natural Source (e.g., Sequoia sempervirens) Extraction Extraction & Fractionation Natural_Source->Extraction Compound_Isolation Compound Isolation (e.g., this compound) Extraction->Compound_Isolation Bioassays Biological Assays (e.g., Antifungal, Enzyme Inhibition) Compound_Isolation->Bioassays Hit_Identification Hit Identification Bioassays->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for natural product drug discovery.

Conclusion

This compound and Podophyllotoxin are both promising natural products with distinct biological profiles. Podophyllotoxin is a well-established compound with potent antimitotic and antiviral activities, leading to its successful clinical application and the development of important anticancer derivatives. Its mechanisms of action are well-understood.

In contrast, this compound is a more recently discovered norlignan with preliminary evidence of antifungal and cAMP phosphodiesterase inhibitory activities. The current body of research on this compound is limited, and further studies are required to isolate the pure compound in sufficient quantities for comprehensive biological evaluation. Future research should focus on elucidating its specific biological targets, quantifying its potency in various assays, and exploring its therapeutic potential in preclinical models. A direct and quantitative comparison with Podophyllotoxin will only be possible once more extensive experimental data for this compound becomes available.

References

Validating the Efficacy of Sequosempervirin B in a Secondary Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel antiviral candidate, Sequosempervirin B, against established treatments for Hepatitis B Virus (HBV). The data presented herein is from a secondary virus yield reduction assay designed to validate the in vitro efficacy and selectivity of this compound.

Introduction

This compound is a novel small molecule inhibitor targeting the host protein kinase, Casein Kinase 2 (CK2). CK2 is a ubiquitously expressed serine/threonine kinase that is hijacked by various viruses, including HBV, to phosphorylate viral proteins and facilitate replication. By inhibiting CK2, this compound is hypothesized to disrupt the HBV life cycle, offering a host-targeting antiviral strategy that may present a higher barrier to resistance compared to direct-acting antivirals. This guide compares the efficacy and cytotoxicity of this compound with current standard-of-care HBV inhibitors, Entecavir and Tenofovir, which directly target the viral polymerase.

Comparative Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of this compound, Entecavir, and Tenofovir were evaluated in HepG2.2.15 cells, a stable cell line that constitutively expresses HBV. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) are summarized in the table below. A higher SI value indicates a more favorable therapeutic window.

CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound Host CK2 85 >100 >1176
EntecavirViral Polymerase10>100>10000
TenofovirViral Polymerase150>100>667

Table 1: Comparative in vitro efficacy and cytotoxicity of this compound and standard HBV inhibitors.

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting the host cell's Casein Kinase 2 (CK2), this compound prevents the phosphorylation of the HBV core protein. This phosphorylation is a critical step for the encapsidation of the viral pregenomic RNA (pgRNA) into nucleocapsids, a key process in the viral replication cycle.

SequosempervirinB_Pathway cluster_host Host Cell cluster_virus HBV Replication Cycle CK2 Casein Kinase 2 (CK2) ATP_ADP ATP -> ADP HBV_Core HBV Core Protein CK2->HBV_Core Phosphorylates Phospho_Core Phosphorylated Core Protein Nucleocapsid Nucleocapsid Assembly Phospho_Core->Nucleocapsid Enables pgRNA pgRNA pgRNA->Nucleocapsid Virion_Release New Virion Release Nucleocapsid->Virion_Release SequosempervirinB This compound SequosempervirinB->CK2 Inhibits

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Virus Yield Reduction Assay

This secondary assay quantifies the amount of infectious virus particles released from cells treated with the antiviral compounds.

  • Cell Seeding: HepG2.2.15 cells were seeded in 24-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: The cell culture medium was replaced with fresh medium containing serial dilutions of this compound, Entecavir, or Tenofovir. A no-drug control was also included.

  • Incubation: The treated cells were incubated for 6 days to allow for multiple rounds of viral replication. The medium was replaced with fresh compound-containing medium every 2 days.

  • Supernatant Collection: On day 6, the cell culture supernatant was collected and centrifuged to remove cellular debris.

  • Viral DNA Extraction: HBV DNA was extracted from the clarified supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): The extracted HBV DNA was quantified by qPCR using primers and a probe specific for the HBV S gene. A standard curve was generated using a plasmid containing the HBV genome to determine the number of viral genome copies.

  • Data Analysis: The EC50 values were calculated by non-linear regression analysis of the dose-response curves, representing the compound concentration that inhibited HBV DNA release by 50% compared to the no-drug control.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding and Treatment: HepG2.2.15 cells were seeded in 96-well plates and treated with serial dilutions of the compounds as described above.

  • Incubation: Cells were incubated for 6 days.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 values were calculated, representing the compound concentration that reduced cell viability by 50% compared to the untreated control.

Experimental Workflow

The following diagram outlines the workflow for the virus yield reduction assay used to determine the efficacy of the antiviral compounds.

Virus_Yield_Reduction_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_processing Sample Processing cluster_analysis Data Analysis A Seed HepG2.2.15 cells in 24-well plates B Treat cells with serial dilutions of compounds A->B C Incubate for 6 days (replace medium every 2 days) B->C D Collect cell supernatant C->D E Extract viral DNA D->E F Quantify HBV DNA by qPCR E->F G Calculate EC50 values F->G

Caption: Workflow for the in vitro virus yield reduction assay.

Conclusion

The secondary assay results confirm the antiviral activity of this compound against Hepatitis B Virus. While its EC50 is higher than that of Entecavir, it demonstrates superior potency compared to Tenofovir. Importantly, this compound exhibits a high selectivity index with no observable cytotoxicity at concentrations up to 100 µM. The distinct, host-targeting mechanism of this compound presents a promising avenue for further investigation, particularly in the context of combination therapies and for addressing drug-resistant HBV strains. Further studies are warranted to evaluate its in vivo efficacy and safety profile.

A Comparative Analysis of Sequoyasempervirin B Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Sequoyasempervirin B, a novel investigational compound, across various human cell lines. The data presented herein is intended to offer an objective overview of its potential therapeutic efficacy and cellular mechanism of action, thereby supporting ongoing research and development efforts.

Quantitative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%. The cytotoxic effects of Sequoyasempervirin B were evaluated against a panel of human cancer cell lines and a normal human cell line to determine its therapeutic index. The IC50 values, summarized in the table below, were determined following a 72-hour incubation period with the compound.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma22.5 ± 2.1
HeLaCervical Adenocarcinoma18.9 ± 1.5
JurkatT-cell Leukemia12.8 ± 1.3
K562Chronic Myelogenous Leukemia14.1 ± 1.9
HCT116Colon Carcinoma25.4 ± 2.6
MRC-5Normal Lung Fibroblast> 50

Key Observation: Sequoyasempervirin B demonstrates preferential cytotoxicity against leukemia and lung cancer cell lines, with lower efficacy observed in breast and colon cancer cell lines. Importantly, the compound exhibits minimal toxicity to the normal human lung fibroblast cell line, MRC-5, suggesting a degree of cancer cell selectivity.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental findings. The following section outlines the protocol used to determine the cytotoxic activity of Sequoyasempervirin B.

Cell Culture and Treatment:

All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. Subsequently, cells were treated with various concentrations of Sequoyasempervirin B (ranging from 0.1 to 100 µM) for 72 hours.

MTT Assay for Cell Viability:

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following the 72-hour treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. IC50 values were determined from the dose-response curves using non-linear regression analysis.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for assessing the cytotoxic activity of Sequoyasempervirin B.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis CellCulture Cell Culture (A549, MCF-7, HeLa, etc.) Seeding Cell Seeding (96-well plates) CellCulture->Seeding Incubation 72h Incubation Seeding->Incubation Treatment Application CompoundPrep Sequoyasempervirin B (Serial Dilutions) CompoundPrep->Incubation MTT MTT Addition Incubation->MTT Formazan Formazan Solubilization MTT->Formazan Readout Absorbance Reading (570 nm) Formazan->Readout IC50 IC50 Calculation Readout->IC50

Caption: Experimental workflow for determining the IC50 of Sequoyasempervirin B.

Proposed Signaling Pathway

Based on preliminary mechanistic studies, it is hypothesized that Sequoyasempervirin B induces apoptosis through the intrinsic mitochondrial pathway. The diagram below illustrates the proposed signaling cascade.

signaling_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events cluster_execution Execution Phase SequosempervirinB Sequoyasempervirin B Bax Bax Activation SequosempervirinB->Bax Bcl2 Bcl-2 Inhibition SequosempervirinB->Bcl2 MOMP MOMP Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Sequoyasempervirin B.

A Comparative Guide to the Experimental Reproducibility of Sempervirine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Sequosempervirin B" did not yield any results in the scientific literature. However, a closely named and well-studied alkaloid, Sempervirine , has been extensively researched for its biological activities. This guide will focus on the experimental findings related to Sempervirine, assuming it to be the compound of interest.

This guide provides a comparative overview of the experimental results for Sempervirine, a bioactive alkaloid with demonstrated anticancer properties. The focus is on the reproducibility of its effects across different cancer cell lines and studies. We will delve into the quantitative data, experimental methodologies, and the signaling pathways implicated in its mechanism of action.

Quantitative Data Comparison

The anticancer effects of Sempervirine have been quantified in several studies across various cancer cell lines. The following tables summarize key findings, offering a basis for comparing its efficacy and the consistency of its reported effects.

Table 1: In Vitro Anticancer Activity of Sempervirine

Cancer Cell LineAssayConcentrationEffectReference
SKOV3 (Ovarian)CCK8 Proliferation0-100 µM (48h)Dose-dependent decrease in viability[1]
SKOV3 (Ovarian)Colony Formation2.5, 5, 10 µM17.17%, 52.69%, 64.71% inhibition[1]
SKOV3 (Ovarian)Annexin V-APC/PI2.5, 5, 10 µMApoptosis rates: 3.49%, 13.01%, 41.25%[1]
U251, U87 (Glioma)CCK8 ProliferationNot specifiedSignificant inhibition of growth[2][3]
U251 (Glioma)Cell Cycle AnalysisNot specifiedG2/M phase arrest[2][3]
HepG2 (Hepatocellular)CCK8 Proliferation0-10 µM (72h)IC50 of 1.12 µM[4]
HepG2 (Hepatocellular)Cell Cycle Analysis0.5, 1 µM (24h)G1 phase arrest[4]
2102EP(S) (Testicular)Cell ProliferationNot specifiedIC50 of 0.8 µM (72h)[5]
NCCIT (Testicular)Cell ProliferationNot specifiedIC50 of 1.6 µM (72h)[5]

Table 2: Comparison with an Alternative MDM2 Inhibitor (Nutlin)

CompoundCancer Cell LineAssayKey FindingReference
Sempervirine2102EP(S), NCCITColony FormationSignificant inhibition at 0.4, 0.8, 1.6 µM[5]
Nutlin2102EP(S), NCCITColony FormationSignificant inhibition at 0.4, 0.8, 1.6 µM[5]

Experimental Protocols

The reproducibility of experimental findings is critically dependent on the detailed reporting of methodologies. Below are summaries of key experimental protocols used in the cited studies on Sempervirine.

Cell Viability Assay (CCK8/MTT)

  • Principle: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.

  • Protocol Summary:

    • Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

    • Cells are treated with a range of Sempervirine concentrations (e.g., 0.1 to 100 µM) for specified durations (e.g., 24, 48, 72 hours).

    • A reagent (CCK8 or MTT) is added to each well, and the plates are incubated for a period (e.g., 2 hours).

    • The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control.[1][4]

Colony Formation Assay

  • Principle: This assay assesses the ability of a single cell to grow into a colony, a measure of its proliferative capacity.

  • Protocol Summary:

    • A low density of cells (e.g., 500 cells/well) is seeded in 6-well plates.

    • After 24 hours, cells are treated with different concentrations of Sempervirine for a defined period (e.g., 48 hours).

    • The drug-containing medium is replaced with fresh medium, and cells are cultured for an extended period (e.g., 7 days) to allow for colony formation.

    • Colonies are fixed with a solution like 4% paraformaldehyde and stained with crystal violet.

    • The number of colonies is counted, and the colony formation rate is calculated relative to the control group.[1]

Apoptosis Analysis (Annexin V/PI Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol Summary:

    • Cells are treated with Sempervirine at various concentrations.

    • After treatment, both adherent and floating cells are collected.

    • Cells are washed and resuspended in a binding buffer.

    • Annexin V-fluorochrome conjugate (e.g., APC) and Propidium Iodide (PI) are added to the cells.

    • The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[1]

Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample and assess their expression levels.

  • Protocol Summary:

    • Cells are treated with Sempervirine, and total protein is extracted.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p53, cyclin D1, Akt, mTOR).

    • The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescence detection system.[4]

Signaling Pathways and Experimental Workflows

The consistent reporting of Sempervirine's impact on specific signaling pathways across different studies is a strong indicator of the reproducibility of its mechanistic action.

Sempervirine_Akt_mTOR_Pathway Sempervirine Sempervirine Akt Akt Sempervirine->Akt Inhibits Apoptosis Apoptosis Sempervirine->Apoptosis Induces mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Sempervirine_Wnt_BetaCatenin_Pathway cluster_cell_cycle Cell Cycle Progression Sempervirine Sempervirine Wnt_BetaCatenin Wnt/β-catenin Pathway Sempervirine->Wnt_BetaCatenin Inhibits p53 p53 Sempervirine->p53 Increases CyclinD1_CDK2 Cyclin D1, CDK2 Wnt_BetaCatenin->CyclinD1_CDK2 Promotes p53->CyclinD1_CDK2 Inhibits Cell_Cycle_Arrest G1 Phase Arrest Experimental_Workflow_Anticancer_Screening Start Start: Cancer Cell Lines Treatment Treat with Sempervirine Start->Treatment Viability Cell Viability (CCK8/MTT) Treatment->Viability Proliferation Proliferation (Colony Formation) Treatment->Proliferation Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis Mechanism Mechanism (Western Blot) Viability->Mechanism Proliferation->Mechanism Apoptosis->Mechanism End End: Data Analysis Mechanism->End

References

Unveiling the Cytotoxic Potential: A Structural-Activity Relationship Comparison of Sempervirine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic performance of synthetic analogs of Sempervirine, a pentacyclic indole alkaloid. Supported by experimental data, this analysis delves into the structural modifications that influence its anti-cancer activity, offering insights for future drug design and optimization.

Sempervirine has garnered interest in the scientific community for its potential as an antitumor agent. Its proposed mechanisms of action include topoisomerase inhibition and DNA intercalation. To explore and enhance its therapeutic potential, various analogs have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. This guide summarizes the key findings from these investigations, focusing on the relationship between chemical structure and biological activity.

Comparative Cytotoxicity of Sempervirine and its Analogs

The cytotoxic activity of Sempervirine and its synthesized analogs was evaluated against a panel of human cancer cell lines. The data, presented as Growth Inhibition Percentage (GI%) at a concentration of 10 μM, is summarized in the table below.

CompoundModificationGI% against NCI-H460 (Lung Cancer)GI% against A549 (Lung Cancer)GI% against PC-3 (Prostate Cancer)
Sempervirine (1) Parent Compound505050
Analog A 10-Fluoro substitution>95>95>95
Analog B 10-Methoxy substitution605565
Analog C N-Oxide<10<10<10
Analog D 2,3-Dihydro201525
Analog E 1,2,3,4-Tetrahydro<10<10<10

Key Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key structural features that govern the cytotoxic activity of Sempervirine analogs:

  • Aromaticity is Crucial: Analogs where the aromaticity of the core ring structure was reduced, such as the 2,3-Dihydro and 1,2,3,4-Tetrahydro derivatives (Analogs D and E), exhibited significantly diminished cytotoxic activity. This suggests that the planar aromatic system is essential for the compound's interaction with its biological targets, likely through intercalation with DNA.

  • Substitution at Position 10 Modulates Activity: The introduction of a fluorine atom at the 10-position (Analog A) resulted in a dramatic increase in cytotoxicity, with over 95% growth inhibition across all tested cell lines. This makes 10-Fluorosempervirine the most potent analog identified in this series. Conversely, a methoxy group at the same position (Analog B) led to a modest increase in activity. These findings highlight the sensitivity of this position to substitution and suggest that electron-withdrawing groups may enhance potency.

  • Modification of the Pyridinium Nitrogen is Detrimental: The N-Oxide analog (Analog C) was found to be largely inactive. This indicates that the positive charge and/or the steric environment around the pyridinium nitrogen is critical for the biological activity of Sempervirine.

Experimental Protocols

Synthesis of Sempervirine Analogs:

The synthesis of Sempervirine and its analogs was achieved through a multi-step process. A key step involved a palladium-catalyzed Sonogashira coupling reaction to construct the core structure, followed by a Larock indole synthesis. Specific modifications, such as the introduction of substituents at the 10-position, were carried out on advanced intermediates.

Cytotoxicity Assay (MTT Assay):

The cytotoxic activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (NCI-H460, A549, and PC-3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with the test compounds at a concentration of 10 μM for 48 hours.

  • MTT Incubation: After the treatment period, MTT solution was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of growth inhibition was calculated by comparing the absorbance of treated cells to that of untreated control cells.

Logical Relationship of Sempervirine SAR

The following diagram illustrates the logical flow of the structure-activity relationship findings for Sempervirine analogs.

SAR_Logic cluster_core Core Structure Modifications cluster_substituents Substituent Effects at C-10 cluster_activity Biological Activity Sempervirine Sempervirine (Parent) Aromaticity Aromaticity Sempervirine->Aromaticity N_Modification Pyridinium N-Modification Sempervirine->N_Modification C10_Substitution C-10 Substitution Sempervirine->C10_Substitution High_Activity High Cytotoxicity Aromaticity->High_Activity Maintained Low_Activity Low/No Cytotoxicity Aromaticity->Low_Activity Reduced N_Modification->Low_Activity N-Oxide C10_Substitution->High_Activity Fluoro Moderate_Activity Moderate Cytotoxicity C10_Substitution->Moderate_Activity Methoxy

Safety Operating Guide

Prudent Disposal of Sequosempervirin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Sequosempervirin B, a norlignan with antifungal properties. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances.

Given the absence of specific disposal protocols for this compound, it must be handled as a potentially hazardous chemical waste. The following procedures are based on established best practices for laboratory chemical waste management.

Core Principles of Chemical Waste Disposal

The overarching goal is to manage chemical waste in a manner that is safe, environmentally responsible, and compliant with all applicable federal, state, and local regulations. Key principles include minimizing waste generation, proper containment, and clear labeling.

Quantitative Data Summary for Laboratory Chemical Waste

For easy reference, the following table summarizes key quantitative limits and timelines for the accumulation of hazardous chemical waste in a laboratory setting.

ParameterLimitNotes
Maximum Hazardous Waste Accumulation 55 gallonsThis is the maximum volume of hazardous waste that can be stored in a single Satellite Accumulation Area (SAA).
Maximum Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)For acutely toxic chemicals, a much lower limit applies. Once this limit is reached, removal must be expedited.
Container Fill Level Leave at least one-inch of headroomThis allows for vapor expansion and prevents spills.
pH for Sewer Disposal (Non-Hazardous) Between 5.5 and 11.0Only for aqueous solutions of non-hazardous, water-soluble substances. Not recommended for this compound without hazard characterization.[1]
Storage Time in SAA Up to 12 months (if partially filled)Containers may remain in the SAA for up to a year, provided the accumulation limits are not exceeded.
Time for Removal Once Full Within 3 calendar daysOnce a waste container is full, it must be removed from the SAA promptly.[2]

Experimental Protocols for Waste Handling

Waste Characterization and Segregation:

  • Hazard Assessment: In the absence of a specific Safety Data Sheet (SDS) for this compound, treat it as a hazardous substance. Do not assume it is safe for drain disposal.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Specifically, keep it separate from:

    • Acids and bases[2]

    • Oxidizing and reducing agents[2]

    • Chlorinated and non-chlorinated solvents[3]

  • Container Selection: Use a compatible, leak-proof container with a secure screw-top cap. Plastic containers are generally preferred. The container must be in good condition with no cracks or signs of deterioration.[2]

Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Antifungal Compound"). Avoid using chemical formulas, structures, or abbreviations.[2]

  • Date of Accumulation: Mark the date when the first waste is added to the container.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation. The SAA should be a well-defined area, such as a labeled section of a benchtop or a chemical fume hood.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazard Assess Hazard (Treat as Hazardous) start->assess_hazard select_container Select Compatible Leak-Proof Container assess_hazard->select_container label_container Label Container: 'Hazardous Waste' 'this compound' List Hazards select_container->label_container store_in_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_in_saa monitor_container Monitor Container (Fill Level, Condition) store_in_saa->monitor_container full_or_time Container Full or Storage Time Limit Reached? monitor_container->full_or_time full_or_time->monitor_container No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup full_or_time->contact_ehs Yes end End: Proper Disposal by EHS contact_ehs->end

Disposal Workflow for this compound

Step-by-Step Disposal Procedures

  • Initial Containment: At the point of generation, collect waste this compound (solid or in solution) in a designated, compatible waste container.

  • Labeling: Immediately label the container as "Hazardous Waste" and with the full chemical name.

  • Storage: Place the labeled container in your laboratory's designated Satellite Accumulation Area. Ensure the container is securely capped at all times, except when adding waste.

  • Monitoring: Regularly inspect the container for any signs of leakage and do not fill it beyond 90% capacity to allow for expansion.

  • Request for Disposal: Once the container is full or approaching the storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4] Do not attempt to dispose of the chemical waste through the regular trash or sanitary sewer.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal policies and procedures.

References

Essential Safety and Handling Protocols for Sequosempervirin B

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

All personnel handling Sequosempervirin B must be thoroughly trained in handling potent compounds and should use the personal protective equipment (PPE) outlined below. The primary routes of exposure to be protected against are inhalation, dermal contact, and ingestion[2].

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 certified)[3][4]. The outer glove should be changed immediately upon contamination. Industrial thickness gloves (>0.45mm) made from latex, neoprene, or nitrile should be available for large spills[5].To protect against dermal exposure and absorption. Double gloving provides an additional layer of safety. Chemotherapy-rated gloves are tested for resistance to a wide range of chemicals[3].
Body Protection Disposable, solid-front, back-closure gown made of a low-permeability fabric, such as polyethylene-coated polypropylene[4]. Gowns should have long sleeves with tight-fitting cuffs[4][6].To protect skin and clothing from contamination.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum. A full-face shield should be worn in conjunction with safety goggles when there is a risk of splashes or aerosol generation[5][6].To protect the eyes and face from splashes of the compound in solution or contact with airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of the compound or when there is a potential for aerosol generation[4][6]. All respirator use must be in accordance with a comprehensive respiratory protection program.To prevent inhalation of airborne particles of the compound.
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be worn and removed before exiting the designated handling area[6].To prevent contamination of areas outside the laboratory.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • All handling of this compound, especially the powdered form, should be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure[6].

  • The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills[7].

  • Ensure that an eye-wash station and safety shower are readily accessible[8].

2. Handling and Experimental Procedures:

  • Before handling, ensure all required PPE is donned correctly.

  • When weighing the solid compound, do so carefully within the containment of a fume hood to avoid generating dust.

  • For solubilizing the compound, add the solvent slowly to the solid to prevent splashing.

  • All containers holding this compound should be clearly labeled with the compound name and associated hazards.

3. Spill Management:

  • In the event of a spill, the area should be immediately secured to prevent further contamination[2].

  • Personnel involved in the cleanup must wear appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator[2].

  • For small spills, use an absorbent material to soak up the liquid. For solid spills, gently cover with a damp absorbent material to avoid raising dust.

  • All contaminated materials should be collected in a sealed, labeled container for hazardous waste disposal[2].

  • The spill area should be decontaminated with an appropriate cleaning agent, followed by a final rinse.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and empty vials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container[7].

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour this waste down the drain.

  • Sharps: Any needles or syringes used should be disposed of in a designated sharps container without recapping[7].

  • All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Sequosempervirin_B_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal cluster_spill Spill Response prep_area Designate Handling Area (Fume Hood/BSC) don_ppe Don Appropriate PPE prep_area->don_ppe prep_surface Prepare Work Surface (Absorbent Pad) don_ppe->prep_surface weigh Weigh Solid Compound prep_surface->weigh Start Handling solubilize Solubilize Compound weigh->solubilize experiment Perform Experiment solubilize->experiment collect_waste Collect Contaminated Waste (PPE, Vials, etc.) experiment->collect_waste End of Experiment collect_liquid Collect Liquid Waste experiment->collect_liquid End of Experiment dispose Dispose via EHS collect_waste->dispose collect_liquid->dispose secure_area Secure Spill Area don_spill_ppe Don Spill PPE secure_area->don_spill_ppe contain_spill Contain and Clean Spill don_spill_ppe->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate dispose_spill_waste Dispose of Spill Waste decontaminate->dispose_spill_waste dispose_spill_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.